1-(1H-perimidin-6-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
56314-38-6 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(1Z)-1-perimidin-6-ylideneethanol |
InChI |
InChI=1S/C13H10N2O/c1-8(16)9-5-6-12-13-10(9)3-2-4-11(13)14-7-15-12/h2-7,16H,1H3/b9-8- |
InChI Key |
FWCFFZJHXBVFMG-UHFFFAOYSA-N |
SMILES |
CC(=C1C=CC2=NC=NC3=CC=CC1=C23)O |
Isomeric SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3 |
Canonical SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3 |
Origin of Product |
United States |
A Specific Focus on 1 1h Perimidin 6 Yl Ethanone: an Advanced Perspective
Foundational Cyclocondensation Reactions for Perimidine Scaffold Construction
The construction of the perimidine ring system is most commonly achieved through the cyclocondensation of 1,8-naphthalenediamine (also known as 1,8-diaminonaphthalene) with a suitable carbonyl-containing compound. nih.gov This reaction forms the core of both traditional and modern synthetic strategies.
The classical approach to synthesizing 2,2-disubstituted-2,3-dihydro-1H-perimidines involves the direct condensation of 1,8-naphthalenediamine with various ketones. nih.govtandfonline.com This reaction is typically performed in a solvent and often requires a catalyst to proceed efficiently. For instance, the reaction between 1,8-naphthalenediamine and ketones such as acetophenone (B1666503) can be facilitated by protonic acids. ias.ac.in However, these conventional methods can sometimes be limited by factors such as low yields, long reaction times, and the occurrence of side reactions. academie-sciences.frthieme-connect.com
An alternative to using ketones directly involves their derivatives, such as iminoester hydrochlorides. The reaction of 1,8-diaminonapthalene with iminoester hydrochlorides derived from substituted phenylacetic acids has been identified as a viable route for synthesizing 2-substituted perimidines, which can be enhanced by microwave irradiation. materialsciencejournal.orgresearchgate.net
In alignment with the principles of green chemistry, significant research has been directed towards developing catalyst-free synthetic protocols. These methods aim to reduce chemical waste and simplify reaction procedures.
Several successful catalyst-free approaches have been reported:
Thermal Conditions : A green protocol involves the reaction of 1,8-diaminonaphthalene (B57835) with ethoxy carbonylhydrazones under solvent-free conditions, simply by heating the mixture in an oil bath at 120-125 °C. bas.bg This method offers advantages such as an economical and environmentally benign process with a simple workup procedure. bas.bg Similarly, the reaction of 1,8-diaminonaphthalene with acyclic ketones can proceed without a catalyst or solvent. rsc.org
"On Water" Synthesis : An eco-friendly method has been developed for synthesizing 2,3-dihydro-1H-perimidines by reacting 1,8-diaminonaphthalene with various aldehydes in water at room temperature. researchgate.net This "on water" protocol was found to be more effective than reactions run in other solvents or with a catalyst. researchgate.net
Visible Light-Induced Synthesis : A highly efficient and green method utilizes visible light from a compact fluorescent lamp (CFL) to induce the cyclocondensation of 1,8-diaminonaphthalene and aryl aldehydes at room temperature. benthamdirect.com This approach is notable for its excellent yields (87-100%), short reaction times, high atom economy, and absence of external heating or catalysts. benthamdirect.com
| Method | Reactants | Conditions | Key Features |
| Thermal | 1,8-Diaminonaphthalene + Ethoxy Carbonylhydrazones | Solvent-free, 120-125 °C bas.bg | Green, simple workup, economical bas.bg |
| "On Water" | 1,8-Diaminonaphthalene + Aldehydes | Catalyst-free, Water, Room Temperature researchgate.net | Eco-friendly, moderate to high yields researchgate.net |
| Visible Light | 1,8-Diaminonaphthalene + Aryl Aldehydes | Catalyst-free, CFL irradiation, Room Temperature benthamdirect.com | Highly efficient, excellent yields, high atom economy benthamdirect.com |
Conventional Protocols Utilizing 1,8-Naphthalenediamine and Ketones
Catalysis in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, higher yields, and greater selectivity under milder conditions. nih.gov The synthesis of perimidines has benefited immensely from the application of various catalytic systems.
Transition metal catalysts are widely employed in the synthesis of N-heterocycles due to their efficiency and versatility. nih.gov Several metal-based catalysts have proven effective for perimidine synthesis via the cyclocondensation of 1,8-naphthalenediamine with carbonyl compounds.
Notable examples include:
Ruthenium(III) chloride (RuCl₃) : Catalyzes the reaction between 1,8-naphthalenediamine and a range of ketones in ethanol (B145695) at 40 °C, providing excellent yields. nih.govacademie-sciences.frresearchgate.net
Bismuth(III) chloride (BiCl₃) : An economical and less toxic catalyst that facilitates the synthesis from ketones in ethanol at ambient temperature. nih.govacademie-sciences.frmaterialsciencejournal.org
Ytterbium(III) triflate (Yb(OTf)₃) : A water-stable Lewis acid catalyst that efficiently promotes the reaction with ketones in ethanol at room temperature, offering high yields and a simple workup. nih.govacademie-sciences.fr
Indium(III) chloride (InCl₃) : Found to be a mild and effective catalyst for the synthesis of spiro-perimidine derivatives in water at room temperature. academie-sciences.fr
Palladium(II) complexes : Used for the dehydrogenative coupling of benzyl (B1604629) alcohols with 1,8-diamino naphthalene (B1677914) to construct perimidines. researchgate.net
Cobalt(II) complexes : Employed for the synthesis of 2,3-dihydro-1H-perimidine via acceptorless dehydrogenative annulation (ADA) of various alcohols. rsc.org
| Catalyst | Carbonyl Source | Solvent | Temperature | Yield | Reference |
| RuCl₃ | Ketones | Ethanol | 40 °C | Excellent | nih.govresearchgate.net |
| BiCl₃ | Ketones | Ethanol | Room Temp. | High | nih.govacademie-sciences.fr |
| Yb(OTf)₃ | Ketones | Ethanol | Room Temp. | High | nih.govacademie-sciences.fr |
| InCl₃ | Active Carbonyls | Water | Room Temp. | Good | academie-sciences.fr |
| Pd(II) complexes | Benzyl Alcohols | - | - | Good (up to 86%) | researchgate.net |
| Co(II) complexes | Alcohols | - | - | Good | rsc.org |
Metal-free catalysis, using either small organic molecules (organocatalysts) or Brønsted/Lewis acids, represents a significant area of green and sustainable chemistry. ias.ac.inrsc.org
Organocatalysis : Squaric acid has been identified as an impressive metal-free and eco-friendly organocatalyst for synthesizing 2,3-dihydro-1H-perimidines. ias.ac.inresearchgate.net The reaction is performed in water, and the catalyst is recoverable and reusable for several cycles with minimal loss of activity. ias.ac.inresearchgate.net This method is advantageous due to low catalyst loading, mild conditions, and high yields. ias.ac.in
Brønsted and Lewis Acid Catalysis : Various acid catalysts have been successfully applied to perimidine synthesis. nih.gov
BF₃·H₂O : This "tamed" Brønsted acid has been used as an effective catalyst for the one-pot synthesis of perimidines from 1,8-naphthalenediamine and ketones. nih.govthieme-connect.comdntb.gov.ua The reaction proceeds rapidly in ethanol at ambient temperature. nih.govthieme-connect.com
Phenyl boronic acid : Acts as a Lewis acid catalyst for the condensation of ketones with 1,8-naphthalenediamine in ethanol at 75 °C, resulting in excellent yields. nih.gov
Sulfamic acid : A recyclable catalyst used for the reaction of aldehydes with 1,8-naphthalenediamine under solvent-free conditions at 70 °C. nih.gov
Other Lewis Acids : While not always applied specifically to perimidines, Lewis acids like zinc chloride (ZnCl₂) and samarium chloride (SmCl₃) are known to be effective catalysts for the synthesis of related pyrimidine (B1678525) structures, highlighting their potential in this area. rasayanjournal.co.inorganic-chemistry.org
| Catalyst | Type | Carbonyl Source | Conditions | Key Features | Reference |
| Squaric acid | Organocatalyst | Ketones | Water, 80 °C | Reusable, eco-friendly, high yield | ias.ac.inresearchgate.net |
| BF₃·H₂O | Brønsted Acid | Ketones | Ethanol, Room Temp. | Rapid, one-pot, effective | nih.govthieme-connect.com |
| Phenyl boronic acid | Lewis Acid | Ketones | Ethanol, 75 °C | Excellent yields | nih.gov |
| Sulfamic acid | Brønsted Acid | Aldehydes | Solvent-free, 70 °C | Recyclable, eco-friendly | nih.gov |
Nanocatalysts have emerged as a frontier in catalysis, offering high surface area-to-volume ratios, enhanced reactivity, and often easy separation and recyclability. tandfonline.comresearchgate.net
A variety of nanocatalysts have been developed for perimidine synthesis:
Nano-Silica Sulfuric Acid (NSSA) : An efficient, heterogeneous solid acid catalyst for the cyclocondensation of 1,8-diaminonaphthalene with aromatic aldehydes at room temperature. tandfonline.commaterialsciencejournal.org This method is noted for its simplicity, short reaction times, and high yields, though it was less effective for ketones like acetophenone under the reported conditions. tandfonline.com
Magnetic Nanoparticles : Functionalized magnetic nanoparticles, such as Fe₃O₄/SO₃H@zeolite-Y and other core-shell structures, serve as powerful and recyclable catalysts. materialsciencejournal.orgresearchgate.netrsc.org These catalysts are highly active under solvent-free conditions and can be easily recovered using an external magnet, making the process more sustainable. researchgate.netrsc.org
Sulfonated Nanoporous Carbon (CMK-5-SO₃H) : Effectively catalyzes the synthesis of perimidines from 1,8-naphthalenediamine and carbonyl compounds in ethanol at room temperature. nih.gov
Nano-γ-Al₂O₃/SbCl₅ : A Lewis acid nanocatalyst used for the synthesis of perimidines from aldehydes via grinding under solvent-free, room temperature conditions. nih.govmaterialsciencejournal.org
Nano-CuY zeolite : An efficient and eco-friendly nanocatalyst for the one-pot reaction of 1,8-diaminonaphthalene with aromatic aldehydes in ethanol at room temperature. researchgate.netresearchgate.net
| Nanocatalyst | Type | Conditions | Key Features | Reference |
| Nano-Silica Sulfuric Acid (NSSA) | Solid Acid | Ethanol, Room Temp. | Reusable, high yields for aldehydes | tandfonline.com |
| Fe₃O₄/SO₃H@zeolite-Y | Magnetic | Solvent-free | Reusable, high purity, eco-friendly | researchgate.netrsc.org |
| CMK-5-SO₃H | Solid Acid | Ethanol, Room Temp. | Efficient, nanoporous carbon support | nih.gov |
| Nano-γ-Al₂O₃/SbCl₅ | Lewis Acid | Solvent-free, Grinding | High yields, room temperature | nih.gov |
| Nano-CuY zeolite | Zeolite | Ethanol, Room Temp. | Reusable, eco-friendly, high yields | researchgate.net |
Organocatalytic and Brønsted/Lewis Acid-Catalyzed Approaches
Green Chemistry Principles in Perimidine Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and utilize renewable resources. vulcanchem.comnih.gov In recent years, these principles have been increasingly applied to the synthesis of heterocyclic compounds like perimidines, focusing on reducing reaction times, minimizing waste, and avoiding hazardous solvents. vulcanchem.comgoogle.com Methodologies such as microwave-assisted synthesis, mechanochemistry, solvent-free protocols, and visible-light-induced reactions have emerged as powerful tools in this endeavor. nih.govgoogle.com
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) has become a prominent green chemistry technique, significantly accelerating a wide range of organic reactions. researchgate.netpolimi.it By utilizing microwave irradiation, MAOS provides rapid and uniform heating, which often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.netmdpi.com This technique is particularly effective for synthesizing nitrogen-containing heterocycles. researchgate.net
The synthesis of the perimidine ring system, typically through the cyclocondensation of 1,8-diaminonaphthalene with carbonyl compounds or carboxylic acids, has been shown to benefit from microwave irradiation. masterorganicchemistry.comthieme-connect.com For instance, the reaction of 1,8-diaminonaphthalene with carboxylic acids under acidic conditions using microwave heating has produced various 2-substituted perimidines in high yields (65-80%) with drastically reduced reaction times. masterorganicchemistry.com Another report describes the synthesis of 2-substituted perimidines from 1,8-diaminonaphthalene and iminoester hydrochlorides, where microwave irradiation provided good yields in shorter times compared to conventional heating. thieme-connect.com
While direct MAOS methods for the Friedel-Crafts acylation of the perimidine ring to produce this compound are not extensively documented, the principles of MAOS can be applied. Zinc-mediated Friedel-Crafts acylation has been successfully performed under solvent-free microwave conditions for other aromatic compounds, suggesting a potential green route for acylating the perimidine core. organic-chemistry.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Perimidine Derivatives
| Product | Reactants | Method | Conditions | Time | Yield (%) | Reference |
| 2-Substituted Perimidines | 1,8-Diaminonaphthalene, Carboxylic Acids | Microwave | Acidic | Shorter | 65-80 | masterorganicchemistry.com |
| 2-Substituted Perimidines | 1,8-Diaminonaphthalene, Iminoester Hydrochlorides | Microwave | - | Shorter | Good | thieme-connect.com |
| 1,2,4-Triazolo[4,3-a]perimidines | 2-Hydrazino-1H-perimidine, Triethylorthoesters | Microwave | Solvent-free, 1000 W | 3-5 min | 71-83 | nih.gov |
| Pyrazolo-pyrimidinyl ligand | Pyrazole intermediate, 2,4-pentanedione | Microwave | EtOH, 160 °C | 30 min | 91 | ipb.pt |
Mechanochemical Synthesis (Grinding) Methodologies
Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, often without any solvent, represents a highly efficient and environmentally friendly approach. mdpi.com This technique minimizes solvent waste and can lead to the formation of products that are difficult to obtain through traditional solution-based methods.
The synthesis of perimidine derivatives has been successfully achieved using mechanochemical methods. A catalyst- and solvent-free grinding technique has been reported for the synthesis of 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and various aldehydes or ketones, affording products in moderate to excellent yields in just a few minutes. researchgate.netscispace.com Another approach utilized a recyclable carbon sulfonic acid catalyst under grinding conditions to produce substituted perimidines in excellent yields (95–99%) in a very short time. magritek.com These methods highlight the potential of mechanochemistry for the efficient and scalable production of the perimidine core.
Although specific examples of the mechanochemical Friedel-Crafts acylation of perimidine are not prevalent, the general applicability of grinding for solid-state reactions suggests its potential for introducing the acetyl group onto the perimidine ring. mdpi.commdpi.comresearchgate.net
Table 2: Examples of Mechanochemical Synthesis of Perimidine Derivatives
| Catalyst/Conditions | Reactants | Time | Yield (%) | Reference |
| Catalyst and Solvent-Free | 1,8-Diaminonaphthalene, Aldehydes/Ketones | 5 min | Moderate to Excellent | scispace.com |
| Carbon Sulfonic Acid (recyclable) | 1,8-Diaminonaphthalene, Aldehydes | Short | 95-99 | magritek.com |
| One drop of Acetic Acid | Carbonyl compounds, Hydrazine derivative | - | Good | researchgate.net |
Solvent-Free and Aqueous Medium Protocols
Conducting reactions in the absence of organic solvents or in aqueous media are cornerstone principles of green chemistry. wikipedia.orgderpharmachemica.com Solvent-free reactions, often facilitated by grinding or microwave irradiation, reduce waste and simplify product purification. wikipedia.orgtci-thaijo.org Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent for many organic transformations. frontiersin.orgyoutube.com
Several solvent-free methods for the synthesis of perimidines have been developed. A protocol involving the reaction of ethoxy carbonylhydrazone with 1,8-diaminonaphthalene under solvent- and catalyst-free conditions at elevated temperatures has been reported to produce 2-substituted perimidines. wikipedia.org Similarly, the synthesis of 2,3-dihydro-1H-perimidines has been achieved by reacting acyclic ketones with o-phenylenediamines under solvent- and catalyst-free conditions. derpharmachemica.com The use of supported reagents, such as ammonium (B1175870) persulfate on silica, has also enabled solvent-free reactions under microwave irradiation. polimi.it
Aqueous protocols have also proven effective. For example, squaric acid has been used as a recyclable organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines in water, offering high yields and easy catalyst recovery. frontiersin.orgyoutube.com The synthesis of perimidine derivatives has also been accomplished in aqueous media under ultrasound irradiation in the presence of N-Bromosuccinimide (NBS), which is easily removed during workup. libretexts.org
Table 3: Solvent-Free and Aqueous Protocols for Perimidine Synthesis
| Method | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Thermal | Catalyst-Free, 120-125 °C | None | Good | wikipedia.org |
| Thermal | Catalyst-Free | None | Good | derpharmachemica.com |
| Aqueous | Squaric Acid (10 mol%), 80 °C | Water | High | frontiersin.orgyoutube.com |
| Ultrasound | N-Bromosuccinimide (NBS) | Water | Moderate to High | libretexts.org |
| Grinding | N-Aroylbenzimidazoles | None | 84-96 | tci-thaijo.org |
Visible Light-Induced Reaction Strategies
The use of visible light as a clean and renewable energy source to drive chemical reactions is a rapidly growing area of green chemistry. mdpi.comethz.chnih.gov These reactions are often conducted at room temperature and can offer high selectivity and efficiency without the need for harsh reagents or high energy input. ethz.ch
A highly efficient, catalyst-free synthesis of perimidines has been established using visible light (from a compact fluorescent lamp) to induce the cyclo-condensation of 1,8-diaminonaphthalene with various aryl aldehydes. mdpi.comethz.chnih.gov This method provides excellent yields (87-100%) in a short period and boasts high atom economy, no need for external heating, and a simple purification process. mdpi.comethz.ch While the direct visible-light-induced acylation of perimidine to form this compound is not yet reported, the development of photoredox catalysis opens up possibilities for such transformations in the future. nih.gov
Post-Synthetic Derivatization and Functionalization of this compound
The ethanone (B97240) moiety of this compound is a versatile functional group that serves as a handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of related structural analogues.
Transformations at the Ethanone Moiety
The acetyl group at the 6-position of the perimidine ring is amenable to various condensation and rearrangement reactions, providing access to more complex molecular architectures.
Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an enolizable ketone, such as this compound, with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org This reaction would yield perimidinyl-chalcones, which are α,β-unsaturated ketones. derpharmachemica.commdpi.com These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds like pyrazolines and pyrimidines. ipb.ptbohrium.com The reaction is typically carried out using a base like sodium hydroxide (B78521) in an ethanol solution. derpharmachemica.comnih.gov Green variations of this condensation have been developed using grinding techniques or ultrasound irradiation. frontiersin.org
Willgerodt-Kindler Reaction: This reaction transforms an aryl alkyl ketone into the corresponding amide or thioamide. wikipedia.orgsynarchive.com When this compound is treated with sulfur and a secondary amine, such as morpholine, it is expected to undergo the Willgerodt-Kindler reaction to produce the corresponding N-morpholinyl-thioacetamide derivative. wikipedia.orgarkat-usa.org This thioamide can then be hydrolyzed to the corresponding perimidin-6-ylacetic acid or its amide. wikipedia.org This reaction effectively allows for the migration and oxidation of the carbonyl group. wikipedia.orgresearchgate.net
Haloform Reaction: The haloform reaction provides a method to convert a methyl ketone into a carboxylic acid. masterorganicchemistry.comwikipedia.orgyoutube.com By treating this compound with a halogen (e.g., bromine or iodine) in the presence of a strong base like sodium hydroxide, the acetyl group can be converted into a carboxyl group, yielding 1H-perimidine-6-carboxylic acid. wikipedia.orglibretexts.org The reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide ion. masterorganicchemistry.com This transformation offers a direct route to introduce a carboxylic acid functionality at the 6-position of the perimidine ring.
Table 4: Potential Transformations of the Ethanone Moiety
| Reaction Name | Reagents | Product Type | Key Features |
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Perimidinyl-Chalcone | Forms a C=C double bond, extends conjugation. ipb.ptwikipedia.org |
| Willgerodt-Kindler Reaction | Sulfur, Amine (e.g., Morpholine) | Perimidinyl-thioacetamide | Moves the carbonyl function to the terminal carbon of the side chain. wikipedia.orgsynarchive.com |
| Haloform Reaction | Halogen (I₂, Br₂), Base (e.g., NaOH) | Perimidine-6-carboxylic acid | Converts the acetyl group into a carboxylic acid. masterorganicchemistry.comwikipedia.org |
Electrophilic and Nucleophilic Substitution on the Perimidine Ring
The reactivity of the perimidine ring system is distinctly dichotomous. The naphthalene moiety, being electron-rich, is susceptible to electrophilic aromatic substitution, whereas the diazine (pyrimidine-like) portion of the molecule is electron-deficient and thus reactive towards nucleophiles. researchgate.netwikipedia.org This predictable reactivity allows for regioselective functionalization.
Electrophilic Substitution:
The synthesis of the target compound, this compound, involves the introduction of an acetyl group onto the perimidine core, a classic example of an electrophilic substitution reaction. The positions on the naphthalene part of the ring (C4, C5, C6, C7, C8, C9) are the primary sites for such reactions. researchgate.net
Specifically, Friedel-Crafts acylation is a key method for this transformation. sigmaaldrich.cnwikipedia.org Research has shown that perimidines can be acylated using carboxylic acids or their anhydrides in the presence of a strong acid catalyst like polyphosphoric acid. researchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions. Acylation at lower temperatures (70–80°C) tends to favor substitution at the 6- and 7-positions, which are kinetically controlled products. researchgate.net Conversely, higher temperatures (120–150°C) lead to the thermodynamically favored 4- and 9-acylperimidines. researchgate.net Therefore, the synthesis of this compound would be optimally carried out under kinetic control. Acetylation can also be achieved using acetic anhydride (B1165640) with perchloric acid as a catalyst. researchgate.net
Other electrophilic substitution reactions such as nitration and halogenation also occur preferentially on the naphthalene ring, further demonstrating its enhanced reactivity towards electrophiles. researchgate.net
Table 1: Examples of Electrophilic Substitution on Perimidine Derivatives
| Entry | Substrate | Reagent(s) | Conditions | Product(s) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | 1-Methylperimidine | HNO₃ | Acetic Acid | 4-Nitro, 6-Nitro, 7-Nitro derivatives | Mixture | researchgate.net |
| 2 | Perimidine | Acetic Anhydride | Polyphosphoric Acid, 70-80°C | 6(7)-Acetylperimidine | N/A | researchgate.net |
| 3 | Perimidine | Acetic Anhydride | Polyphosphoric Acid, 120-150°C | 4(9)-Acetylperimidine | N/A | researchgate.net |
Nucleophilic Substitution:
In contrast to the naphthalene part, the heterocyclic ring of perimidine is electron-deficient, making positions C2, C4, and C9 susceptible to nucleophilic attack. aakash.ac.inibchem.com This is particularly true when a good leaving group, such as a halide, is present at these positions.
The synthesis of precursors for structural analogues often involves the displacement of these leaving groups. For instance, a 2-chloroperimidine derivative can react with various nucleophiles (e.g., amines, alkoxides, thiolates) to yield 2-substituted analogues. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophile adds to the electron-deficient carbon, forming a resonance-stabilized intermediate (Meisenheimer complex) before expelling the chloride ion. uobasrah.edu.iqlookchem.com
N-Alkylation and N-Acylation Reactions
The secondary amine (N-H) of the 1H-perimidine core is a key site for functionalization, allowing for the synthesis of a wide array of structural analogues through N-alkylation and N-acylation.
N-Alkylation:
The nitrogen atoms in the perimidine ring can be alkylated using various alkylating agents. wikipedia.org The reaction typically involves deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkyl halide or another suitable electrophile. researchgate.net Common bases used for this purpose include potassium carbonate, cesium carbonate, and sodium hydride, often in a polar aprotic solvent like DMF or DMSO. researchgate.netgoogle.com The choice of base and reaction conditions can influence the regioselectivity, particularly in unsubstituted perimidine where alkylation can potentially occur at either N1 or N3, though they are equivalent. Microwave-assisted conditions have been shown to accelerate these reactions and improve yields and regioselectivity in related heterocyclic systems. ub.edu
Table 2: Examples of N-Alkylation of Heterocycles
| Entry | Substrate | Reagent(s) | Base / Catalyst | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | Indole | Benzyl Bromide | K₂CO₃ | [bmim][BF₄]/MeCN | 1-Benzylindole | 94 | researchgate.net |
| 2 | Pyrrole | Ethyl Bromide | Cs₂CO₃ | [bmim][BF₄]/MeCN | 1-Ethylpyrrole | 89 | researchgate.net |
| 3 | 6-Chloropurine | Isopropyl Bromide | (Bu)₄NOH (Microwave) | N/A | 9-Isopropyl-6-chloropurine | 92 | ub.edu |
| 4 | Indazole | Pivalic acid-derived ester | Organophotoredox Catalyst | DCE | N-tert-butyl-6-bromoindazole | 20 | acs.org |
N-Acylation:
N-acylation introduces an acyl group onto the perimidine nitrogen, forming an amide linkage and significantly altering the electronic properties of the ring. This can be achieved by reacting the perimidine with an acylating agent such as an acid chloride or an acid anhydride. organic-chemistry.org To avoid competing C-acylation and to promote N-acylation, the reaction is often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). researchgate.net
More advanced methods have been developed to achieve selective N-acylation under mild conditions. One such strategy involves the use of cyanuric chloride to activate a carboxylic acid, which then efficiently acylates the nucleobase in the presence of a base like NaH or Et₃N. researchgate.net Another approach uses pre-activated esters, which couple with the N-H group in the presence of coupling agents commonly employed in peptide synthesis. google.com These methods provide high yields and are compatible with a variety of functional groups, making them valuable for creating a diverse library of this compound analogues.
Table 3: Examples of N-Acylation of Heterocycles
| Entry | Substrate | Acylating Agent | Reagent(s)/Catalyst | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | Uracil | Benzoic Acid | Cyanuric Chloride, Et₃N | DMF/MeCN | 1-Benzoyluracil | 85 | researchgate.net |
| 2 | Indazole | Acetic Anhydride | Electrochemical Reduction | MeCN | 1-Acetylindazole | 93 | organic-chemistry.org |
| 3 | Pyrrole | Benzoyl Chloride | [bmim][PF₆] | Ionic Liquid | 1-Benzoylpyrrole | 90 | organic-chemistry.org |
Mechanistic Investigations of Synthetic Transformations Involving 1 1h Perimidin 6 Yl Ethanone
Elucidation of Reaction Pathways for Perimidine Core Formation.researchgate.netnih.gov
The formation of the perimidine core predominantly proceeds through the cyclocondensation of 1,8-diaminonaphthalene (B57835) with a carbonyl-containing compound. researchgate.netresearchgate.net This reaction provides an efficient route to the tricyclic perimidine system. The specific pathway can be influenced by catalysts, reaction conditions, and the nature of the carbonyl substrate. nih.gov
The most common and well-established method for synthesizing the perimidine skeleton is the cyclocondensation reaction between 1,8-diaminonaphthalene and various carbonyl compounds such as aldehydes, ketones, or carboxylic acids. researchgate.net The general mechanism involves a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
The reaction is typically initiated by the nucleophilic attack of one of the amino groups of 1,8-diaminonaphthalene on the electrophilic carbonyl carbon of the second reactant. This addition forms a carbinolamine intermediate. Subsequent intramolecular cyclization occurs when the second amino group attacks the newly formed carbinolamine carbon. The final step is the elimination of a water molecule (dehydration) to yield the aromatic perimidine ring system. In many cases, a 2,3-dihydro-1H-perimidine intermediate is formed, which can be isolated or aromatized in a subsequent step. researchgate.net
Various catalysts are employed to enhance the efficiency of this cyclocondensation. Acid catalysts, such as hydrochloric acid or acetic acid, facilitate the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity. Heterogeneous catalysts like NaY zeolite and nano-silica sulfuric acid have also been used effectively, often under milder conditions such as room temperature. researchgate.net
The cyclocondensation pathway is characterized by several key intermediates and transition states that dictate the reaction's progress and outcome.
Carbinolamine Intermediate : Following the initial nucleophilic attack of the diamine on the carbonyl group, a tetrahedral carbinolamine intermediate is formed. This species is often transient but is a critical juncture in the reaction pathway.
Cyclic Carbinolamine/Dihydroperimidine : Intramolecular cyclization leads to a cyclic intermediate, which is essentially a hydroxylated dihydroperimidine. nih.gov This intermediate, often referred to as a cyclic carbinolamine, is poised for dehydration. The stability of this intermediate can be influenced by the substituents present. nih.gov In some syntheses, the stable product is the 2,3-dihydro-1H-perimidine, which results from the loss of water from the initial adduct without full aromatization.
A summary of common catalysts used in perimidine synthesis is presented below.
| Catalyst Type | Example(s) | Role in Mechanism | Reference(s) |
| Brønsted Acid | Acetic Acid, HCl, Sulfamic Acid | Protonates the carbonyl group, increasing its electrophilicity. | nih.gov |
| Lewis Acid | Bismuth Chloride (BiCl₃), Phenyl Boronic Acid | Coordinates to the carbonyl oxygen to activate it for nucleophilic attack. | nih.gov |
| Heterogeneous | NaY Zeolite, Nano-Silica Sulfuric Acid | Provides an active surface and acidic sites to facilitate the reaction, often under mild conditions. | researchgate.net |
| Metal Catalyst | Ruthenium(III) Chloride | Catalyzes cyclocondensation via Schiff base formation. | nih.gov |
| Bio-Organic | Chitosan (B1678972) Hydrochloride | A biopolymer-based catalyst that can act as a recyclable and green alternative. | nih.gov |
Detailed Analysis of Cyclocondensation Mechanisms
Kinetic Studies and Reaction Rate Determinants
While specific kinetic data for the synthesis of 1-(1H-perimidin-6-yl)ethanone are not widely published, studies on related pyrimidine (B1678525) and pyridine (B92270) systems provide insight into the factors that determine reaction rates. Kinetic analyses are crucial for optimizing reaction conditions and understanding mechanistic details. researchgate.net
Investigations into the synthesis of other heterocyclic systems show that reaction rates are typically dependent on the concentrations of the reactants. For instance, studies on nucleophilic substitution reactions on pyrimidine derivatives have demonstrated a first-order dependence on the concentration of the nucleophile. researchgate.net Similarly, the oxidation of a pyrimidine carboxylate derivative showed a first-order dependence on both the pyrimidine substrate and the oxidizing agent. internationaljournalcorner.com
Key determinants that influence the reaction rate in perimidine synthesis include:
Substituent Effects : The electronic nature of substituents on both the 1,8-diaminonaphthalene precursor and the carbonyl compound can significantly impact the rate. Electron-withdrawing groups on the carbonyl component generally increase its electrophilicity and accelerate the initial nucleophilic attack, while substituents on the diamine ring can modulate its nucleophilicity.
Catalyst Concentration : The rate often shows a direct dependence on the concentration of the catalyst, up to a certain saturation point.
Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. The effect of temperature can be quantified to determine activation parameters. internationaljournalcorner.com
Solvent : The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.
The table below summarizes findings from kinetic studies on related heterocyclic compounds, illustrating common rate-determining factors.
| System Studied | Reaction Type | Key Kinetic Findings | Reference(s) |
| 2-(Arylazo)pyrimidine-Palladium Complexes | Nucleophilic Substitution | Reaction proceeds in two phases; rate is first-order in the nucleophile. The rate increases with the π-acidity of the pyrimidine ligand. | researchgate.net |
| Ethyl-2-(methylthio) pyrimidine 5-carboxylate | Oxidation | The reaction shows first-order dependence in both the pyrimidine substrate and the oxidant (potassium dichromate). | internationaljournalcorner.com |
| 1,2,3,5-Tetrazines with Amidines | Pyrimidine/Triazine Synthesis | Reaction rates were monitored by ¹H NMR to quantify conversion. The rate-limiting step was identified as the initial nucleophilic attack of the amidine. | acs.org |
| 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | Urease Inhibition | Kinetic analysis of enzyme inhibition by a DHPM derivative showed a non-competitive inhibition mechanism. | bohrium.com |
Exploration of Radical-Mediated Mechanisms in Perimidine Synthesis
While condensation reactions represent the classical approach to perimidine synthesis, the exploration of radical-mediated pathways offers alternative strategies for bond formation. Radical reactions proceed through open-shell intermediates and can enable transformations that are challenging via ionic pathways.
In the broader context of pyrimidine synthesis, radical-mediated mechanisms have been reported. For example, one study described a copper-catalyzed [3 + 2 + 1] annulation to form pyrimidines where the reaction was suppressed by radical scavengers, suggesting a radical pathway. organic-chemistry.org The proposed mechanism involved the oxidation of a C(sp³)–H bond to generate a radical species that participates in the cyclization. organic-chemistry.org
Another area where radical mechanisms are prominent is in the biological modification of related heterocycles. Radical S-adenosyl-L-methionine (SAM) enzymes are known to catalyze a wide range of transformations, including methylations on unactivated carbon atoms, through radical intermediates. nih.gov These enzymes use an iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical which initiates catalysis by abstracting a hydrogen atom from the substrate. nih.govnih.gov Although this is not a direct synthesis of the heterocyclic core, it demonstrates the feasibility of radical processes on these ring systems.
A hypothetical radical-mediated synthesis of a perimidine core could involve:
Initiation : Generation of a radical, for instance, from a radical initiator or via a single-electron transfer (SET) process from a photocatalyst or metal catalyst.
Radical Addition/Cyclization : The radical could add to a suitable precursor, followed by an intramolecular cyclization to form the six-membered nitrogen-containing ring.
Termination/Aromatization : The resulting radical intermediate would then be quenched or undergo further steps to yield the final aromatic perimidine product.
Computational Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. acs.org For perimidine and related pyrimidine syntheses, computational studies provide deep insights into reaction pathways, intermediate stabilities, and the structures of transition states that are often inaccessible through experimental methods alone. nih.govrsc.org
Computational investigations have been applied to:
Validate Reaction Pathways : By calculating the Gibbs free energy profiles of different possible mechanisms, researchers can determine the most energetically favorable pathway. For instance, in the reaction of azines with amidines to form pyrimidines, DFT calculations were used to show that an addition/N₂ elimination/cyclization pathway is energetically preferred over a traditional Diels-Alder reaction. acs.orgresearchgate.net
Characterize Intermediates and Transition States : The geometries and energies of transient species can be calculated. This helps in understanding the structural changes that occur during the reaction and identifying the rate-limiting step. clockss.orgacs.org
Explain Selectivity : DFT can rationalize the origins of regioselectivity and stereoselectivity in reactions by comparing the activation barriers of different competing pathways. rsc.org
Complement Experimental Data : Computational results are often used in conjunction with experimental data, such as NMR spectroscopy, to build a comprehensive and coherent mechanistic picture. nih.gov
The following table highlights the application of various computational methods in the study of pyrimidine-related reaction mechanisms.
| Computational Method | Application in Pyrimidine/Related Synthesis | Research Finding | Reference(s) |
| Density Functional Theory (DFT) | Mechanistic Pathway Elucidation | Showed that an addition/elimination/cyclization pathway is favored over a Diels-Alder mechanism for pyrimidine formation from triazines. | acs.orgresearchgate.net |
| DFT | Investigating Regioselectivity | Explained the origin of regioselectivity in the reaction of aza-arenes by analyzing transition state energies for α- vs. β-addition. | rsc.org |
| PM3 (Semi-empirical) | Geometry Optimization | Calculated the structures of reactants, intermediates, transition states, and products for a furan-dione reaction to form pyrimidines. | clockss.org |
| Combined NMR and DFT | Characterization of Intermediates | Confirmed the structure of a cyclic carbinolamine intermediate and elucidated a complex reaction network involving competing pathways. | nih.gov |
| Molecular Docking & MD Simulation | Ligand-Protein Interaction | Investigated the binding modes of cyano-pyrimidine derivatives as enzyme inhibitors. | nih.gov |
Computational Chemistry and Theoretical Characterization of 1 1h Perimidin 6 Yl Ethanone
Electronic Structure Properties via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net This subsection would focus on the electronic characteristics of the title compound as determined by DFT calculations, typically performed using a specific functional and basis set (e.g., B3LYP/6-311G(d,p)). bhu.ac.inmaterialsciencejournal.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. iucr.orgnih.gov The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. iucr.org This section would have presented the calculated energy values for the HOMO, LUMO, and the resulting energy gap for 1-(1H-perimidin-6-yl)ethanone, likely in a data table format.
Charge Distribution and Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. bhu.ac.inbohrium.com The MEP surface is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov This part of the article would have described the MEP map for this compound, identifying the specific atoms (e.g., carbonyl oxygen, nitrogen atoms) associated with negative potential and hydrogen atoms associated with positive potential.
Ionization Potentials and Electron Affinities
Based on the HOMO and LUMO energies derived from DFT calculations, the ionization potential (I) and electron affinity (A) can be approximated using Koopmans' theorem (I ≈ -E_HOMO and A ≈ -E_LUMO). mdpi.com These values quantify the energy required to remove an electron and the energy released when an electron is added, respectively, providing further insight into the molecule's reactivity. A table presenting these calculated values for this compound would have been included.
Reactivity Descriptors and Chemical Hardness/Softness Studies
Global and local reactivity descriptors, derived from DFT calculations, are used to quantify and predict the reactive behavior of a molecule.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. faccts.descm.com By analyzing the change in electron density as an electron is added or removed, one can calculate the condensed Fukui functions (f_k^+, f_k^-) for each atom. A higher value of f_k^+ indicates a more likely site for nucleophilic attack, while a higher f_k^- suggests a site prone to electrophilic attack. This section would have provided a table of condensed Fukui values for the atoms in this compound, pinpointing the most reactive centers.
Local Reactivity Indices
Building upon the Fukui functions, local reactivity indices such as local softness and local electrophilicity can be calculated. These indices provide a more nuanced, atom-specific view of reactivity within the molecule. The analysis would have detailed these indices, correlating them with the potential reactive behavior of the perimidine and ethanone (B97240) moieties of the compound.
While the framework for a thorough computational analysis of this compound is well-established within theoretical chemistry, the specific application and publication of these results for the title compound could not be found. Further experimental and computational research is necessary to elucidate the specific electronic and reactivity properties of this molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations serve as a powerful computational tool for exploring the conformational landscape of molecules. nih.gov This method simulates the physical movements of atoms and molecules over time, providing insights into structural flexibility and the relative stability of different conformations. galaxyproject.org For this compound, MD simulations are crucial for understanding the rotational dynamics of the acetyl group relative to the rigid perimidine ring system and any potential out-of-plane distortions of the heterocyclic framework.
The analysis begins by generating a starting geometry of the molecule, which is then subjected to a series of calculations that solve Newton's equations of motion for each atom. galaxyproject.org By simulating the molecule at various temperatures, researchers can observe conformational transitions, such as the rotation around the C-C single bond connecting the ethanone moiety to the perimidine ring. nih.gov These simulations can identify the most stable, low-energy conformations and the energy barriers that separate them. nih.gov
Table 1: Hypothetical Conformational Analysis Data from MD Simulation This table illustrates typical data obtained from MD simulations for analyzing molecular conformations.
| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | ~0° (Planar) | 0.00 | 75.3 |
| B | ~90° (Perpendicular) | 2.50 | 1.5 |
| C | ~180° (Anti-planar) | 0.25 | 23.2 |
Advanced Quantum Chemical Topology (QCT) and Natural Bond Orbital (NBO) Analysis
Quantum Chemical Topology (QCT) and Natural Bond Orbital (NBO) analysis provide profound insights into the electronic structure and bonding characteristics of a molecule, going beyond simple Lewis structures. uni-muenchen.dersc.org NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonds. uni-muenchen.defaccts.de
For this compound, NBO analysis can quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization. A key feature of NBO is the analysis of donor-acceptor interactions using second-order perturbation theory. researchgate.net This reveals stabilizing interactions, such as hyperconjugation, arising from the delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis-type NBO (acceptor). researchgate.net In the context of this molecule, significant interactions would be expected between the nitrogen lone pairs (donors) and the antibonding orbitals (acceptors) of the aromatic system and the carbonyl group. Theoretical studies on perimidine derivatives have utilized NBO analysis to understand tautomerism and electronic structure. csic.es The analysis typically reveals that the molecule's electronic structure is well-represented by a primary Lewis structure, with minor contributions from non-Lewis orbitals indicating electron delocalization. uni-muenchen.de
QCT methods, like the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density distribution to partition a molecule into atomic basins. rsc.org This allows for the characterization of atom-in-molecule properties and the nature of chemical bonds (e.g., covalent vs. ionic) based on topological parameters at bond critical points.
Table 2: Predicted NBO Analysis of Key Donor-Acceptor Interactions This table presents hypothetical second-order perturbation energies (E(2)) indicating stabilization from intramolecular charge transfer.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N1) | π* (C2-N3) | 18.5 | Lone Pair Delocalization |
| LP (N3) | π* (C2-N1) | 16.8 | Lone Pair Delocalization |
| π (C5-C6) | π* (C=O) | 5.2 | π-Conjugation |
| σ (C-H) | σ* (C-C) | 2.1 | Hyperconjugation |
Vibrational Spectroscopy Predictions (IR, Raman) from Theoretical Models
Theoretical calculations are instrumental in predicting and interpreting the infrared (IR) and Raman vibrational spectra of molecules. faccts.defaccts.de By performing frequency calculations, typically using Density Functional Theory (DFT), one can obtain the vibrational frequencies and their corresponding intensities. oatext.com These predicted spectra serve as a valuable reference for assigning the bands observed in experimental FT-IR and FT-Raman spectra.
For this compound, the predicted spectrum would exhibit characteristic vibrational modes associated with its functional groups. Key features would include:
N-H Stretching: A prominent band in the IR spectrum, typically in the range of 3300-3500 cm⁻¹, corresponding to the stretching of the amine proton in the perimidine ring.
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
C=O Stretching: A strong absorption in the IR spectrum, typically between 1650-1700 cm⁻¹, due to the carbonyl group of the ethanone moiety. Its exact position is sensitive to conjugation with the aromatic ring.
C=C and C=N Stretching: Vibrations associated with the perimidine ring system, appearing in the 1400-1650 cm⁻¹ region.
In-plane and Out-of-plane Bending: A complex series of bands in the fingerprint region (below 1400 cm⁻¹) corresponding to various bending and deformation modes of the entire molecular skeleton. oatext.com
Raman spectroscopy provides complementary information, with non-polar bonds often showing stronger signals. mpg.de For instance, the C=C stretching modes of the aromatic system are typically strong in the Raman spectrum. oatext.com
Table 3: Predicted Vibrational Frequencies and Assignments This table correlates predicted wavenumbers with their assigned vibrational modes, a common practice in computational spectroscopy.
| Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Assignment |
| 3450 | High | Low | ν(N-H) stretch |
| 3085 | Medium | Medium | ν(C-H) aromatic stretch |
| 2980 | Medium | Medium | ν(C-H) methyl stretch |
| 1685 | Very High | Medium | ν(C=O) stretch |
| 1610 | High | High | ν(C=C) aromatic stretch |
| 1580 | High | High | ν(C=N/C=C) ring stretch |
| 1450 | Medium | Low | δ(C-H) methyl bend |
| 850 | High | Low | γ(C-H) out-of-plane bend |
ν: stretching; δ: in-plane bending; γ: out-of-plane bending
NMR Chemical Shift Predictions via GIAO Method
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations is a cornerstone of modern structure elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for this purpose. conicet.gov.armodgraph.co.uk It calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). researchgate.net
Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed to aid in the assignment of experimental spectra. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. mdpi.com Studies on related perimidine systems have demonstrated a strong correlation between GIAO-calculated and experimental chemical shifts. csic.es
The predicted ¹H NMR spectrum would show distinct signals for the N-H proton, the aromatic protons on the perimidine ring, and the methyl protons of the acetyl group. The ¹³C NMR spectrum would similarly show unique resonances for the carbonyl carbon, the methyl carbon, and the individual carbons of the heterocyclic ring system. Comparing the calculated shifts for different potential isomers or tautomers with experimental data can be a definitive method for structural confirmation.
Table 4: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (δ in ppm) This table provides a comparison of chemical shifts predicted by the GIAO method against potential experimental values.
| Atom Position | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) |
| Carbonyl (C=O) | 198.5 | 197.8 | - | - |
| Methyl (CH₃) | 26.8 | 26.5 | 2.60 | 2.62 |
| C2 | 145.2 | 144.9 | 7.50 | 7.53 |
| C4 | 120.1 | 119.8 | 7.20 | 7.22 |
| C5 | 135.6 | 135.1 | 7.95 | 7.98 |
| C6a | 142.3 | 141.9 | - | - |
| C7 | 115.4 | 115.0 | 6.90 | 6.93 |
| C9a | 130.8 | 130.5 | - | - |
| NH | - | - | 12.50 | 12.45 |
Advanced Spectroscopic and Structural Elucidation of 1 1h Perimidin 6 Yl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the detailed structural elucidation of organic molecules in solution and solid states. It provides critical information about the chemical environment, connectivity, and spatial arrangement of atoms.
Two-dimensional (2D) NMR experiments are indispensable for unraveling the complex spin systems and establishing the carbon skeleton of 1-(1H-perimidin-6-yl)ethanone. These techniques provide correlation data that go beyond what is available from one-dimensional (1D) ¹H and ¹³C NMR spectra.
COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the perimidine ring system, helping to trace the proton-proton connectivity network. Off-diagonal cross-peaks in the COSY spectrum directly link coupled protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C correlations. sdsu.eduprinceton.edu Each cross-peak in an HSQC spectrum corresponds to a specific C-H bond, which is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduprinceton.edu This is crucial for piecing together the molecular skeleton by connecting different spin systems. For instance, the protons of the acetyl methyl group would show an HMBC correlation to the carbonyl carbon and the adjacent aromatic carbon of the perimidine ring, confirming the position of the ethanone (B97240) substituent. In aromatic systems, ³J couplings are often stronger than ²J couplings, which can aid in assignments. youtube.com
NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close to each other in space, irrespective of whether they are directly bonded. princeton.edu NOESY is vital for determining the stereochemistry and conformation of the molecule. The intensity of a NOESY cross-peak is generally inversely proportional to the sixth power of the distance between the protons, providing information on through-space proximities up to about 5 Å. princeton.edu
Table 1: Representative 2D NMR Correlations for Structural Elucidation
| Experiment | Information Gained | Example Correlation for this compound |
|---|---|---|
| COSY | ¹H-¹H J-coupling | Correlation between adjacent aromatic protons on the perimidine ring. |
| HSQC | One-bond ¹H-¹³C connectivity | Correlation between a specific perimidine ring proton and its directly attached carbon. |
| HMBC | Long-range ¹H-¹³C connectivity (2-4 bonds) | Correlation from the acetyl methyl protons to the carbonyl carbon and the C6 carbon of the perimidine ring. |
| NOESY | Through-space ¹H-¹H proximity | Correlation between protons on different parts of the molecule that are spatially close. |
While solution-state NMR is powerful, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For compounds like this compound, ssNMR can reveal details about polymorphism, intermolecular interactions, and molecular packing in the solid state.
High-resolution solid-state ¹H NMR spectra can be challenging to obtain due to strong ¹H-¹H dipolar couplings, which lead to broad, featureless peaks. jeol.com Techniques like high-speed Magic Angle Spinning (MAS) and Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS) are employed to overcome this broadening and achieve high resolution. jeol.comlibretexts.org For ¹³C ssNMR, Cross-Polarization Magic Angle Spinning (CP/MAS) is a standard technique used to enhance the signal of the low-abundance ¹³C nuclei and provide information on the different carbon environments within the solid sample. geologyscience.ru By analyzing the chemical shifts and through-space correlations in the solid state, one can gain insights into the molecular conformation and packing that are not accessible from solution studies.
Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Patterns
Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. msu.edu
HRMS is essential for accurately determining the elemental composition of this compound. By measuring the m/z value with very high precision (typically to four or five decimal places), it is possible to calculate a unique molecular formula. lcms.cz This technique distinguishes between compounds that have the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajrconline.org For a compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. The sample is vaporized and separated on a GC column before entering the mass spectrometer. uin-alauddin.ac.id The mass spectrometer then records the mass spectrum of the eluted compound, which provides its molecular weight and a characteristic fragmentation pattern, often referred to as a "molecular fingerprint." researchgate.net This fragmentation pattern is crucial for structural elucidation and can be compared against spectral libraries for identification.
For compounds that are not suitable for GC-MS due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the liquid phase. mdpi.com LC-MS/MS, or tandem mass spectrometry, can be performed to further analyze the fragmentation of selected parent ions, providing detailed structural information. nih.gov
Table 2: Mass Spectrometry Techniques and Their Applications
| Technique | Primary Application | Information Provided for this compound |
|---|---|---|
| HRMS | Elemental Composition | Precise mass measurement to confirm the molecular formula. |
| GC-MS | Separation & Identification | Retention time, molecular ion peak, and fragmentation pattern for structural confirmation (if volatile). |
| LC-MS | Separation & Identification | Retention time, molecular ion peak, and fragmentation data for non-volatile compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS)
X-ray Diffraction (XRD) Crystallography for Single Crystal and Powder Analysis
X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis can be performed on both single crystals and polycrystalline powders, each providing complementary information.
Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would yield a detailed molecular structure. This technique can unambiguously determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For related perimidine derivatives, SCXRD has been successfully used to elucidate their molecular structures. For instance, studies on 2-arylperimidine derivatives have confirmed their conformations and intermolecular interactions in the crystal lattice. rsc.orgrsc.org Similarly, the crystal structures of other perimidine derivatives have been resolved into specific space groups, such as monoclinic P2₁/n, which describes the symmetry of the unit cell. ciac.jl.cn For this compound, SCXRD would clarify the planarity of the fused ring system and the orientation of the acetyl group relative to the perimidine core.
Powder X-ray Diffraction (PXRD) is employed to analyze a polycrystalline sample, which consists of many small, randomly oriented crystallites. mdpi.com Instead of a detailed molecular structure, PXRD provides a characteristic "fingerprint" pattern of diffraction peaks. This pattern is unique to a specific crystalline form (polymorph) of a compound. Therefore, PXRD is crucial for identifying the crystalline phase of a bulk sample of this compound, ensuring batch-to-batch consistency, and detecting any polymorphic transformations that might occur under different conditions. The technique is widely applied in the pharmaceutical industry to characterize active pharmaceutical ingredients and excipients. americanpharmaceuticalreview.com While specific crystallographic data for this compound is not publicly available, the table below summarizes the type of data that would be obtained from a complete crystallographic analysis, drawing on examples from related heterocyclic compounds. mdpi.combohrium.com
| Parameter | Information Provided | Example from Related Structures |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic ciac.jl.cnbohrium.com |
| Space Group | The specific symmetry elements present in the crystal. | P2₁/n ciac.jl.cnbohrium.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | a, b, c ≈ 5-25 Å; β ≈ 90-115° |
| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | C-C (aromatic) ~1.39 Å, C=O ~1.22 Å |
| Bond Angles (°) | The angles formed between three connected atoms. | C-C-C (in ring) ~120°, C-C=O ~120° |
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are powerful tools for identifying the functional groups present in a compound, as each group absorbs infrared radiation or scatters Raman light at characteristic frequencies (expressed as wavenumbers, cm⁻¹).
Infrared (IR) Spectroscopy measures the absorption of IR radiation, which excites molecular vibrations such as stretching and bending. americanpharmaceuticalreview.com For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key functional groups. A strong, sharp band anticipated in the 1680-1660 cm⁻¹ region is characteristic of the C=O (carbonyl) stretching vibration of the ketone. The N-H stretching vibration of the secondary amine in the perimidine ring would likely appear as a medium-intensity band around 3350-3250 cm⁻¹. bas.bg Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the fused aromatic rings would generate several peaks in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy is a complementary technique based on the inelastic scattering of monochromatic light. nih.gov While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the symmetric breathing modes of the fused aromatic rings are expected to be prominent in the Raman spectrum. The C=O stretch is also typically Raman active.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. nih.gov Predicted vibrational frequencies for the primary functional groups of this compound are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N-H (Amine) | Stretching | 3350 - 3250 | Medium / Weak |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium / Strong |
| C-H (Methyl) | Stretching | 2975 - 2865 | Medium / Medium |
| C=O (Ketone) | Stretching | 1680 - 1660 | Strong / Medium |
| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium-Strong / Strong |
| C-N | Stretching | 1350 - 1250 | Medium / Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net This technique is particularly informative for compounds with conjugated π-systems, such as this compound.
The structure of this compound contains an extensive chromophore, which is the part of the molecule responsible for light absorption. This chromophore comprises the fused perimidine ring system in conjugation with the acetyl group's carbonyl function. The electronic absorption spectra of perimidine systems typically feature intense, broad bands. researchgate.net
Two primary types of electronic transitions are expected for this molecule:
π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital within the conjugated aromatic system. For perimidine derivatives, these transitions often result in strong absorption bands in the UV region, typically between 250 nm and 350 nm. bas.bgnih.gov
n → π* Transitions: This type of transition involves promoting a non-bonding electron (n), such as one from the lone pairs on the nitrogen or oxygen atoms, to an anti-bonding (π) orbital. These transitions are lower in energy and significantly weaker in intensity compared to π → π transitions. For ketones, the n → π* transition of the carbonyl group often appears as a weak band at a longer wavelength, sometimes extending into the visible region. openaccesspub.org
The π-electron cloud of the perimidine system is known to be polarized, which can lead to intense, low-energy absorptions in the visible range, giving these compounds a characteristic yellow color. nih.gov The presence of the acetyl group at the 6-position further extends this conjugation, likely influencing the position and intensity of the absorption maxima (λ_max).
| Transition Type | Associated Orbitals | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | Aromatic System | ~250 - 350 | High (ε > 10,000 M⁻¹cm⁻¹) |
| n → π | Carbonyl Group (C=O) | ~350 - 450 | Low (ε < 1,000 M⁻¹cm⁻¹) |
| Intramolecular Charge Transfer (ICT) | Perimidine Core | >400 | Medium (ε ~ 10³ M⁻¹cm⁻¹) nih.gov |
Chemical Reactivity and Advanced Transformations of 1 1h Perimidin 6 Yl Ethanone
Reactions Involving the Perimidine Ring System
The perimidine ring is a fused heterocyclic system, combining the characteristics of an electron-rich naphthalene (B1677914) moiety and a π-deficient pyrimidine (B1678525) ring. nih.gov This amphoteric nature governs its reactivity, allowing for both electrophilic and nucleophilic attacks. nih.gov N-alkylation can lead to the formation of quaternary salts, and the ring system can undergo reactions like halogenation and acylation. nih.gov
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction employs an alkyllithium base to deprotonate a position ortho to a directing metalation group (DMG). organic-chemistry.org A DMG is a functional group that can coordinate to the lithium atom, lowering the kinetic barrier for deprotonation at the adjacent position. organic-chemistry.orguwindsor.ca
For 1-(1H-perimidin-6-yl)ethanone, two potential DMGs exist: the N-H proton of the perimidine ring and the carbonyl oxygen of the acetyl group.
N-H as a Directing Group: The acidic N-H proton would likely be abstracted first by a strong base like n-butyllithium. The resulting N-lithiated species could then direct a second deprotonation event (lithiation) to an adjacent carbon. The positions ortho to the nitrogen atoms (C2 and C9) are potential sites for such a reaction.
Acetyl Group as a Directing Group: While not among the strongest DMGs, the carbonyl group can direct lithiation to the ortho positions (C5 and C7). organic-chemistry.org However, the acidity of the α-protons on the acetyl group's methyl component presents a competing reaction pathway, often leading to enolate formation.
The interplay between these directing groups and the inherent reactivity of the perimidine nucleus suggests that achieving high regioselectivity via DOM would require careful optimization of reaction conditions, such as the choice of base, solvent, and temperature. The resulting ortho-lithiated intermediate could be trapped with various electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce new functional groups.
Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated or triflated derivative of this compound is required as a substrate. Halogenation of the perimidine ring can provide the necessary precursors for these transformations.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.org A bromo- or iodo-substituted this compound could be coupled with various aryl or vinyl boronic acids to synthesize biaryl or vinyl-substituted perimidines. researchgate.netacs.orgbohrium.com Research on other pyrimidine systems has shown that these reactions can be highly efficient. scispace.commdpi.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound could react with alkenes like styrene (B11656) or acrylates to introduce vinyl groups onto the perimidine core. researchgate.netlibretexts.orgmdpi.com The reaction typically yields the trans isomer with high selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.comwikipedia.org This method would allow for the introduction of alkynyl moieties onto the perimidine scaffold, starting from a halogenated precursor. acs.orglibretexts.org Such reactions have been successfully applied to other perimidine derivatives. mdpi.com
| Reaction | Coupling Partner | Typical Catalyst/Base | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-Substituted Perimidine (Per-Ar) |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | Vinyl-Substituted Perimidine (Per-CH=CH-Ph) |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Alkynyl-Substituted Perimidine (Per-C≡C-Ph) |
Chemistry of the Acetyl Side Chain
The acetyl group is a versatile functional handle that can undergo a wide array of chemical transformations, independent of the perimidine ring. ichem.md
Condensation Reactions with Aldehydes and Ketones
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can act as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones in what is known as an aldol (B89426) condensation. sigmaaldrich.comlibretexts.org When an aromatic aldehyde is used, the reaction is often referred to as a Claisen-Schmidt condensation. ichem.md This reaction typically proceeds with subsequent dehydration to yield an α,β-unsaturated ketone, a derivative often called a chalcone (B49325).
Reacting this compound with various aldehydes in the presence of a base (e.g., NaOH or KOH) would produce a series of 6-perimidinyl chalcone derivatives. These compounds are of interest due to their extended conjugation.
| Aldehyde Reactant | Product Name | Resulting Structure |
|---|---|---|
| Benzaldehyde | (E)-1-(1H-Perimidin-6-yl)-3-phenylprop-2-en-1-one | Perimidine-CO-CH=CH-Ph |
| 4-Methoxybenzaldehyde | (E)-3-(4-Methoxyphenyl)-1-(1H-perimidin-6-yl)prop-2-en-1-one | Perimidine-CO-CH=CH-(p-OMe)Ph |
| 4-Nitrobenzaldehyde | (E)-3-(4-Nitrophenyl)-1-(1H-perimidin-6-yl)prop-2-en-1-one | Perimidine-CO-CH=CH-(p-NO₂)Ph |
| Furfural | (E)-3-(Furan-2-yl)-1-(1H-perimidin-6-yl)prop-2-en-1-one | Perimidine-CO-CH=CH-(2-Furyl) |
Synthesis of Enantiopure Derivatives via Asymmetric Transformations of the Acetyl Group
The prochiral ketone of the acetyl group is an ideal target for asymmetric synthesis, enabling the creation of enantiomerically pure compounds. researchgate.net
Asymmetric Reduction: The most direct approach is the asymmetric reduction of the carbonyl to a secondary alcohol. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. Catalysts based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP) are highly effective for converting ketones to chiral alcohols with high enantiomeric excess. This would transform this compound into enantiopure (R)- or (S)-1-(1H-perimidin-6-yl)ethanol.
Other Asymmetric Transformations: Beyond reduction, other asymmetric reactions at the acetyl group are conceivable. For instance, an asymmetric Baeyer-Villiger oxidation, using a chiral catalyst, could convert the ketone into a chiral ester (perimidin-6-yl acetate). rsc.org Furthermore, the synthesis of enantiopure aziridines from related ketoesters has been demonstrated, suggesting that functional group transformations of the acetyl group could open pathways to other chiral heterocycles. jove.com
Cycloaddition Reactions Involving Perimidine Core
Cycloaddition reactions are powerful methods for constructing cyclic systems. The perimidine nucleus, with its fused aromatic and heteroaromatic character, has the potential to participate in such reactions. The pyrimidine portion of the molecule is electron-deficient and can engage in inverse-electron-demand Diels-Alder (IEDDA) reactions. mdpi.com In an IEDDA reaction, an electron-poor diene (the pyrimidine ring) reacts with an electron-rich dienophile (e.g., enamines, ynamines). nih.gov
While the direct participation of this compound in cycloaddition reactions is not widely documented, the known reactivity of pyrimidines suggests this is a plausible transformation. mdpi.comnih.gov Such a reaction would involve the [4+2] cycloaddition across the pyrimidine ring with an electron-rich partner, leading to a complex polycyclic structure, likely followed by a retro-Diels-Alder cascade to yield a new, highly substituted aromatic system. The feasibility and regiochemical outcome would be influenced by the substituents on both the perimidine and the dienophile.
Redox Chemistry of this compound
The redox behavior of this compound is governed by the distinct electronic characteristics of its constituent functional groups: the perimidine nucleus and the acetyl substituent. The perimidine ring system, an electron-rich N-heterocycle, and the carbonyl group offer sites for both oxidation and reduction reactions. nih.gov The transfer of electron density from the nitrogen atoms to the fused naphthalene ring system makes the perimidine core particularly interesting for redox chemistry. nih.gov While specific experimental studies on the redox profile of this compound are not extensively detailed in the surveyed literature, its reactivity can be inferred from the well-established chemistry of its functional groups and related heterocyclic systems.
The inherent capacity of the perimidine core to participate in redox processes is highlighted by research on related derivatives. For instance, 1,3,5-tri(1H-perimidin-2-yl)-benzene, a molecule containing multiple perimidine units, has been successfully employed as an organic anode material for lithium-ion batteries. This application fundamentally relies on the ability of the perimidine structure's multiple redox centers, including the C=N and aromatic groups, to undergo stable, reversible multi-electron redox reactions.
Oxidation Reactions
The perimidine ring is susceptible to oxidation due to its high electron density. The presence of nitrogen atoms with lone pairs of electrons enhances the electron-rich nature of the fused aromatic system, making it a potential site for electron removal under suitable oxidizing conditions. nih.govevitachem.com While specific oxidation products of this compound are not documented, oxidation of N-heterocycles can lead to the formation of N-oxides or ring-opened products, depending on the reagent and reaction conditions.
Reduction Reactions
Conversely, this compound possesses two primary sites for reduction: the acetyl group's carbonyl and the imine-like C=N bond within the perimidine ring.
The ketonic carbonyl group can be readily reduced to a secondary alcohol using standard reducing agents. For example, treatment with sodium borohydride (B1222165) (NaBH₄) would be expected to convert the ethanone (B97240) moiety into a 1-hydroxyethyl group, yielding 1-(1H-perimidin-6-yl)ethanol. This type of ketone reduction is a fundamental and predictable transformation in organic synthesis. evitachem.commdpi.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would achieve the same transformation.
The perimidine ring itself can also undergo reduction. The imine functionalities embedded within the heterocyclic structure can be reduced, leading to saturation of the ring. Catalytic hydrogenation or the use of strong hydride reagents could potentially reduce one or more of the C=N bonds. This reactivity is analogous to the reduction of other nitrogen-containing heterocycles like pyrimidines and quinolines. mdpi.comacs.org
A summary of potential reduction reactions is presented in the table below.
Interactive Data Table: Potential Reduction Reactions of this compound
| Reaction Type | Target Functional Group | Reagent | Expected Product |
| Selective Reduction | Ketone (Acetyl group) | Sodium Borohydride (NaBH₄) | 1-(1H-Perimidin-6-yl)ethanol |
| Reduction | Ketone (Acetyl group) | Lithium Aluminum Hydride (LiAlH₄) | 1-(1H-Perimidin-6-yl)ethanol |
| Ring Reduction | Imine (Perimidine ring) | Catalytic Hydrogenation (e.g., H₂/Pd) | Dihydro- or Tetrahydroperimidine derivative |
Electrochemical Properties
Given its structure, this compound is expected to be an electroactive compound. The perimidine nucleus, capable of both donating and accepting electrons, would contribute to its electrochemical signature. Studies on other complex heterocyclic systems containing pyrimidine or carbazole (B46965) moieties show that these molecules exhibit distinct oxidation and reduction potentials in cyclic voltammetry experiments. beilstein-journals.orgnih.govresearchgate.net
It can be predicted that the electrochemical analysis of this compound would reveal:
Anodic Peaks (Oxidation): Corresponding to the oxidation of the electron-rich perimidine ring system. The potential at which this occurs would be influenced by the electron-withdrawing nature of the acetyl group.
Cathodic Peaks (Reduction): Corresponding to the reduction of the acetyl group and/or the perimidine ring. The reduction of the ketone is a common electrochemical process.
The specific redox potentials are determined by various factors, including the solvent and the supporting electrolyte used in the analysis. beilstein-journals.orgstanford.edu The demonstrated ability of a perimidine derivative to function in a battery, where it undergoes a six-electron redox reaction, underscores the significant electrochemical activity inherent to the perimidine core.
Applications of 1 1h Perimidin 6 Yl Ethanone in Advanced Materials Science
Optoelectronic Materials and Devices
The distinct electronic and photophysical properties of the perimidine framework make its derivatives, including 1-(1H-perimidin-6-yl)ethanone, promising candidates for a range of optoelectronic applications. nih.gov The extended π-conjugated system of the naphthalene (B1677914) core combined with the nitrogen-containing pyrimidine (B1678525) ring allows for significant molecular interactions with light and charge carriers. nih.gov
Fluorescent Dyes and Pigments
Perimidine derivatives are recognized for their utility as coloring agents and dye intermediates. nih.gov The inherent aromatic and coplanar structure of the perimidine core is conducive to creating molecules with strong luminescence. While specific data on the fluorescence of this compound is not extensively detailed in current literature, related heterocyclic systems demonstrate that functionalization can tune emission wavelengths and enhance quantum yields. For instance, pyrrolo[1,2-c]pyrimidine (B3350400) derivatives have been synthesized and studied for their photophysical properties, with some showing high quantum yields, making them suitable for applications like fluorescent chemical sensors. mdpi.com The acetyl group (ethanone) on the perimidine ring in this compound can influence the molecule's electronic structure, potentially leading to useful fluorescent properties. The development of fluorescent dyes often involves creating donor-π-acceptor (D–π–A) structures to facilitate intramolecular charge transfer (ICT), a key mechanism for fluorescence. The perimidine core can act as a potent building block in such designs.
Table 1: Photophysical Properties of Representative Fluorescent Heterocyclic Dyes This table presents data for related heterocyclic compounds to illustrate typical performance, as specific values for this compound are not available.
| Compound Class | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
|---|---|---|---|---|
| Pyrrolo[1,2-c]pyrimidine Deriv. mdpi.com | Various | ~350-450 | ~400-550 | Up to 0.55 |
| Phenothiazine-based Dyes nih.gov | Dioxane | ~400-430 | ~500-550 | Up to 0.63 |
Photosensors and Optical Sensors
The application of perimidine derivatives in photosensors and optical sensors is an area of active research. nih.govmaterialsciencejournal.orgsemanticscholar.orgresearchgate.net The ability of the perimidine nitrogen atoms to engage in hydrogen bonding and metal chelation makes them highly suitable for creating sensors that respond to specific analytes or environmental changes. rsc.org The fluorescence of such compounds can be modulated (either quenched or enhanced) in the presence of target ions or molecules, forming the basis of a sensing mechanism. For example, certain naphthyl-based fluorescent sensors have demonstrated high selectivity and sensitivity for metal ions. While direct studies on this compound as a photosensor are limited, its structure suggests potential for similar applications. The ethanone (B97240) group could be chemically modified to introduce specific recognition sites, tailoring the molecule for detecting particular substances.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The fields of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) rely on materials with tailored electronic energy levels and high charge mobility. Perimidine derivatives have been explored for these applications due to their robust, planar, and electron-accepting or electron-donating nature, which can be tuned through chemical modification. nih.gov
In OLEDs , materials based on heterocyclic scaffolds are used as emitters, hosts, or charge-transporting layers. The goal is to achieve high efficiency and specific emission colors. While not specifically documented for this compound, related pyrimidine-based materials are investigated for their potential in creating efficient light-emitting devices. researchgate.net
In OPVs , the focus is on creating efficient donor-acceptor blends for light harvesting and charge separation. The π-amphoteric nature of the perimidine scaffold makes it a versatile component for designing either donor or acceptor materials. High-performance OPVs often utilize materials with strong absorption in the solar spectrum and well-aligned energy levels to facilitate efficient charge transfer. The development of novel non-fullerene acceptors has significantly advanced OPV performance, and heterocyclic structures are central to many of these new materials. acs.org
Table 2: Performance of Selected Organic Photovoltaic (OPV) Devices This table showcases the performance of devices using advanced organic materials to provide context for the potential of new compounds like perimidine derivatives.
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (V_oc) | Short-Circuit Current (J_sc) | Fill Factor (FF) |
|---|---|---|---|---|---|
| Tetracene | PCPDTBT | 0.18% | 0.5 V | 1.1 mA/cm² | 0.32 |
| PM6 | Y6 | >15% | ~0.85 V | ~25 mA/cm² | >0.70 |
Non-linear Optical (NLO) Active Materials
Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. rsc.orgrsc.org Organic molecules with large π-electron systems and significant charge asymmetry often exhibit strong NLO responses. acs.org The pyrimidine core, being π-deficient and electron-withdrawing, is an excellent building block for creating "push-pull" molecules with enhanced NLO properties. rsc.org
Theoretical and experimental studies on pyrimidine derivatives have shown that they can possess significant third-order nonlinear susceptibility, making them promising for NLO applications. rsc.orgresearchgate.net The introduction of donor and acceptor groups onto the pyrimidine framework can enhance the molecular hyperpolarizability. rsc.org For this compound, the perimidine system provides the conjugated backbone, and the ethanone group acts as a moderate electron-withdrawing group, which could contribute to NLO activity. Further functionalization could optimize these properties.
Table 3: Comparison of Calculated NLO Properties for Organic Molecules This table provides representative theoretical values to illustrate the NLO potential of organic chromophores.
| Molecule Class | First Hyperpolarizability (β_tot) (esu) | Second Hyperpolarizability <γ> (esu) |
|---|---|---|
| Urea (Reference) | ~0.3 x 10⁻³⁰ | - |
| DTS(FBTTh₂)₂-based Derivative (MSTD7) acs.org | 13.44 x 10⁻²⁷ | 3.66 x 10⁻³¹ |
Polymer Chemistry and Functional Polymer Systems
The integration of functional heterocyclic units into polymer chains is a key strategy for developing advanced materials with tailored properties. Perimidine derivatives are explored in polymer chemistry for their potential to impart thermal stability, conductivity, and desirable optical properties to the resulting polymers. nih.govsemanticscholar.org
Monomer Incorporation into Polymeric Backbones
This compound possesses reactive sites—the N-H group of the perimidine ring and the acetyl group—that could be utilized for polymerization. The N-H site allows for incorporation into polymer backbones via condensation reactions, while the acetyl group can be a point for derivatization to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety).
The synthesis of polymers containing heterocyclic units is a well-established field. ekb.eg For instance, researchers have designed and synthesized polymers with triazolopyrimidine units that act as tubulin polymerization inhibitors for anticancer applications, demonstrating the successful incorporation of complex heterocycles to achieve specific functions. mdpi.comjst.go.jpresearchgate.net Incorporating the rigid and planar perimidine structure into a polymer backbone could enhance its thermal stability and modify its mechanical and electronic properties, making it suitable for high-performance applications.
Perimidine-Based Conjugated Polymers
While the direct polymerization of this compound has not been extensively documented, its structure suggests its viability as a monomer for creating novel conjugated polymers. The acetyl group (–C(O)CH₃) provides a reactive site for various polymerization reactions. For instance, base-catalyzed self-condensation reactions (akin to aldol (B89426) condensation) between the methyl group of the acetyl moiety and the ketone could lead to the formation of a polyvinylene-type backbone. Such reactions are established methods for synthesizing vinylene-linked conjugated polymers. nih.gov This approach would create a polymer where the perimidine units are linked by conjugated –CH=C(–perimidine)– segments, extending the π-conjugation along the polymer chain. The properties of such a polymer would be tunable based on the reaction conditions and resulting molecular weight. acs.orgtdl.org
Table 1: Hypothetical Properties of a Conjugated Polymer Derived from this compound
| Property | Projected Characteristics | Rationale / Comparison |
|---|---|---|
| Polymer Backbone | Poly(perimidin-6-yl-vinylene) | Formed via self-condensation of the acetyl group, a common route for vinylene-linked polymers. nih.gov |
| Solubility | Moderate in organic solvents | The bulky, rigid perimidine units may decrease solubility, but this can be enhanced by N-alkylation of the perimidine ring. |
| Optical Properties | Absorption in the UV-Visible range; potential for fluorescence | The extended π-conjugation is expected to result in a low-to-moderate optical bandgap, similar to other D-A polymers. researchgate.netmdpi.com |
| Electrochemical Properties | Redox activity; potential p-type or ambipolar behavior | The perimidine core can be both oxidized and reduced, suggesting potential for use as a charge-transporting material. nih.gov |
| Potential Applications | Active layer in OFETs, OPVs, or OLEDs | Based on the general applications of perimidine and other N-heterocycle-based conjugated polymers. researchgate.netnih.gov |
Catalytic Applications in Organic Synthesis
The chemical structure of this compound contains functionalities that make it a candidate for applications in both transition metal catalysis and organocatalysis.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of complex molecules. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center. nih.govrsc.org N-heterocyclic compounds, particularly those with multiple nitrogen atoms, are highly effective ligands because the nitrogen lone pairs can coordinate strongly to the metal, stabilizing it and modulating its reactivity. researchgate.net The perimidine framework is an attractive bidentate ligand, capable of forming a stable chelate ring with a metal center through its two nitrogen atoms. researchgate.netresearchgate.net
This compound is well-suited to act as such a ligand. The two nitrogen atoms of the perimidine ring can bind to a transition metal, such as palladium, copper, or ruthenium, to form a catalytically active complex. nih.govresearchgate.net The acetyl group at the 6-position, while not directly involved in coordination, would function as an electronic-modifying substituent. Its electron-withdrawing nature can influence the donor strength of the nitrogen atoms, thereby fine-tuning the electronic properties and, consequently, the catalytic activity of the metal complex. nih.gov Palladium complexes featuring pyrimidine or perimidine-based ligands have shown excellent activity in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. bohrium.comresearchgate.netresearchgate.netacs.org
Table 2: Potential Applications of this compound as a Ligand in Catalysis
| Transition Metal (M) | Hypothetical Catalyst Structure | Potential Catalytic Reaction | Significance |
|---|---|---|---|
| Palladium (Pd) | [Pd(OAc)₂(perimidine-ligand)] | Suzuki-Miyaura Cross-Coupling | Formation of biaryl compounds from aryl halides and boronic acids. bohrium.comresearchgate.net |
| Copper (Cu) | [CuI(perimidine-ligand)] | Sonogashira Cross-Coupling | Synthesis of aryl-alkynes from aryl halides and terminal alkynes. researchgate.net |
| Ruthenium (Ru) | [RuCl₂(perimidine-ligand)(PPh₃)₂] | Transfer Hydrogenation | Reduction of ketones and aldehydes to alcohols using a hydrogen donor. nih.gov |
Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. uni-giessen.de These catalysts often operate through mechanisms involving Brønsted or Lewis acid/base interactions, or by forming covalent intermediates. Nitrogen heterocycles are a prominent class of organocatalysts due to the ability of their nitrogen atoms to act as proton donors, proton acceptors, or nucleophiles. rsc.orgtandfonline.com
This compound possesses several features that suggest its potential as an organocatalyst. The perimidine ring contains a pyrrole-like N-H group, which can act as a hydrogen-bond donor, and a more basic imine-like nitrogen, which can act as a hydrogen-bond acceptor or a Brønsted base. rsc.orgias.ac.in This dual functionality allows the molecule to simultaneously activate both an electrophile and a nucleophile, a common strategy in organocatalysis. For example, in a Michael addition reaction, the N-H group could activate an α,β-unsaturated carbonyl compound by hydrogen bonding, while the basic nitrogen atom could deprotonate a carbon-based nucleophile, facilitating its addition. The synthesis of perimidines often involves the organocatalyzed condensation of 1,8-diaminonaphthalene (B57835) with ketones, highlighting the compatibility of this scaffold with catalytic cycles. ias.ac.in Furthermore, pyrimidine derivatives have been shown to act as effective nucleophiles in enantioselective aza-Michael reactions, establishing the catalytic potential of this class of heterocyles. rsc.org
Table 3: Potential Organocatalytic Applications of this compound
| Reaction Type | Proposed Role of Catalyst | Example Substrates | Expected Outcome |
|---|---|---|---|
| Michael Addition | Bifunctional activation: N-H group activates the Michael acceptor (electrophile); basic N atom activates the Michael donor (nucleophile). | α,β-Unsaturated ketone + Malonate ester | Formation of a new C-C bond via conjugate addition. ias.ac.in |
| Knoevenagel Condensation | Brønsted base catalysis: The basic nitrogen deprotonates an active methylene (B1212753) compound. | Benzaldehyde + Malononitrile | Formation of a C=C double bond. rsc.org |
| Aza-Michael Addition | Nucleophilic catalysis: The perimidine nitrogen acts as the nucleophile to activate an unsaturated aldehyde. | Cinnamaldehyde + Aniline | Formation of a β-amino aldehyde derivative. rsc.org |
Supramolecular Chemistry and Self Assembly of Perimidine Derivatives
Principles of Molecular Recognition and Non-Covalent Interactions
Molecular recognition is the process by which molecules selectively bind to one another through a combination of non-covalent forces. rsc.org For perimidine derivatives, the key interactions driving self-assembly are hydrogen bonding, π-π stacking, and metal-ligand coordination. acs.orgmdpi.com The specific geometry and electronic nature of the perimidine core, with its electron-rich and electron-deficient regions, govern the strength and directionality of these interactions. researchgate.net
Hydrogen bonding is a highly directional and specific interaction that plays a vital role in the structure of biological systems and the design of synthetic supramolecular assemblies. beilstein-journals.orgacs.org Perimidine and its derivatives possess multiple sites for hydrogen bonding. scbt.com The 1-(1H-perimidin-6-yl)ethanone molecule, for instance, features a hydrogen bond donor (the N-H group of the perimidine ring) and two potential hydrogen bond acceptors (the nitrogen atom in the pyrimidine (B1678525) ring and the carbonyl oxygen of the acetyl group).
This combination of donor and acceptor sites allows for the formation of robust and predictable hydrogen-bonding networks. Similar to other nitrogen-containing heterocycles like pyrimidinones, perimidines can form self-complementary pairs. acs.org For example, the N-H group of one molecule can interact with the ring nitrogen or carbonyl oxygen of a neighboring molecule, leading to the formation of dimers, chains, or more complex two- and three-dimensional networks. acs.orgbeilstein-journals.orgacs.org Studies on related pyrimidine systems show that N-H···N and N-H···O hydrogen bonds are common motifs that direct crystal packing and the formation of supramolecular synthons. beilstein-journals.orgnih.gov The presence of the carbonyl group in this compound introduces an additional, strong hydrogen bond acceptor, enhancing its ability to form intricate and stable hydrogen-bonded assemblies.
| Interaction Type | Donor Group | Acceptor Group | Typical Supramolecular Motif |
| Intermolecular H-Bond | Perimidine N-H | Perimidine Ring N | Dimer, Chain beilstein-journals.orgnih.gov |
| Intermolecular H-Bond | Perimidine N-H | Carbonyl O | Dimer, Sheet acs.orgacs.org |
| Weak H-Bond | Aromatic C-H | Carbonyl O / Ring N | Network Stabilization researchgate.net |
Table 1: Potential hydrogen bonding interactions involving the this compound moiety, extrapolated from studies on related heterocyclic compounds.
The perimidine core of this compound is an extended, planar aromatic system, making it highly susceptible to π-π stacking interactions. researchgate.net These interactions arise from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings and are crucial for the stabilization of many supramolecular structures. acs.org In heterocyclic systems, the presence of heteroatoms like nitrogen creates a non-uniform electron distribution, which can lead to strong, offset-stacked or edge-to-face arrangements to maximize electrostatic attraction and minimize repulsion. mdpi.comresearchgate.net
| Heterocyclic System | Stacking Energy (kcal/mol) | Predominant Geometry |
| Pyridine (B92270) Dimer | ~ -3.0 | Parallel-displaced |
| Pyrimidine Dimer | ~ -4.0 | Parallel-displaced / T-shaped |
| Purine Dimer | > -4.5 | Parallel-displaced |
Table 2: Comparative stabilization energies from π-π stacking in various N-heteroaromatic dimers. The extended aromatic system in perimidine suggests its stacking interactions would be significantly stabilizing. Data adapted from general studies on heteroaromatic interactions. acs.orgnih.gov
The nitrogen atoms within the perimidine ring are Lewis basic sites capable of coordinating to metal ions. scbt.com This metal-ligand interaction is a powerful tool in supramolecular chemistry for constructing discrete, high-symmetry architectures such as cages, grids, and polygons, as well as infinite coordination polymers. ruben-group.denih.gov The geometry of the final assembly is dictated by the coordination preference of the metal ion and the number and orientation of the binding sites on the ligand. rsc.org
Perimidine can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The specific substitution pattern on the perimidine ring can influence its coordination behavior and the properties of the resulting metallo-supramolecular assembly. For instance, studies on other pyrimidine-containing ligands have shown that they can self-assemble with various metal ions, such as palladium(II), platinum(II), zinc(II), or lead(II), to form well-defined structures. nih.govresearchgate.netacs.org The coordination of this compound to a metal ion could be used to direct its assembly into predictable structures, where the metal nodes connect the perimidine building blocks into an ordered array. acs.org
| Metal Ion | Coordination Geometry | Resulting Supramolecular Structure |
| Pd(II), Pt(II) | Square Planar | 2D Metallacycles, 3D Cages nih.govacs.org |
| Cu(II) | Octahedral / Square Pyramidal | Mononuclear Complexes, 1D Chains researchgate.net |
| Ag(I) | Linear / Trigonal / Tetrahedral | Dinuclear Helicates, Coordination Polymers researchgate.net |
| Zn(II), Pb(II) | Flexible (Tetrahedral to higher) | Linear Complexes, Grids acs.org |
Table 3: Examples of supramolecular architectures formed from the coordination of N-heterocyclic ligands with various metal ions. nih.govresearchgate.netacs.orgacs.org
π-π Stacking Interactions
Design and Synthesis of Ordered Supramolecular Architectures
The predictable self-assembly of molecular components into larger, ordered structures is a cornerstone of materials science and nanotechnology. mdpi.com By leveraging the non-covalent interactions inherent to the perimidine scaffold, it is possible to design and synthesize advanced materials such as self-assembled monolayers, polymers, and gels. acs.org
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid substrate. acs.org To create a SAM from this compound, the molecule would need to be functionalized with an appropriate anchor group that has a strong affinity for the desired surface. For example, introducing a thiol (-SH) group would enable it to form a stable SAM on a gold surface.
The structure and properties of the resulting monolayer would be governed by the interplay of several factors: the anchoring of the thiol group to the gold, the intermolecular hydrogen bonding and π-π stacking interactions between adjacent perimidine units, and the orientation of the molecular dipole. researchgate.net Pyrimidine-terminated molecules have been successfully used to prepare photoresponsive SAMs, where the packing and orientation of the molecules within the monolayer are crucial for their function. nih.gov The ability of pyrimidine and pyridine units within SAMs to alter the work function of surfaces demonstrates their potential for engineering the electronic properties of interfaces in organic electronic devices. acs.org
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. rsc.org The combination of strong, directional interactions like hydrogen bonding and π-π stacking makes the perimidine scaffold an excellent candidate for designing monomers that can self-assemble into long, entangled polymer chains. nih.gov When these supramolecular polymer networks immobilize a solvent, they form a supramolecular gel, a class of soft materials with dynamic and stimuli-responsive properties. rsc.orgfrontiersin.org
A molecule like this compound could potentially act as a "gelator" if its self-assembly in a suitable solvent leads to the formation of an extensive three-dimensional network. This process would be driven by a combination of hydrogen bonding (via the N-H and C=O groups) and π-π stacking of the perimidine cores. The strength and reversibility of these non-covalent bonds mean that the resulting gels could respond to external stimuli such as temperature or the introduction of competing molecules, a key feature of "smart" materials. rsc.orgrsc.org
Crystalline and Co-Crystalline Structures
The solid-state arrangement of molecules, dictated by non-covalent interactions, is fundamental to understanding their physical properties. For perimidine derivatives, crystal packing is typically governed by a combination of hydrogen bonding and π-π stacking interactions, a common feature for planar, nitrogen-containing aromatic compounds.
General Crystalline Features of Perimidines:
Potential Influence of the 6-Acetyl Group:
The introduction of an acetyl group at the 6-position of the perimidine ring in This compound is expected to introduce additional intermolecular interactions that influence its crystal packing. The carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor and can compete with or complement the hydrogen bonding of the perimidine nitrogens. This could lead to the formation of more complex hydrogen-bonded networks, potentially involving C-H···O interactions from neighboring molecules.
Co-Crystals:
The formation of co-crystals offers a strategy to modify the physicochemical properties of a compound without altering its covalent structure. This is achieved by crystallizing the target molecule with a second, different molecule (a co-former) to form a new crystalline solid with a distinct structure. google.com The ability of the perimidine ring and the acetyl group to participate in hydrogen bonding makes This compound a candidate for co-crystal formation. rsc.org Potential co-formers could be molecules with strong hydrogen bond donor groups, such as carboxylic acids or phenols, which could interact with the carbonyl oxygen or the perimidine nitrogens. google.com The resulting co-crystals could exhibit altered properties, such as solubility or stability. The process of co-crystallization relies on the molecular recognition and self-assembly between the components, driven by non-covalent interactions. semanticscholar.org
Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | Perimidine N-H | Perimidine N, Carbonyl O | Formation of dimers, chains, or sheets |
| Hydrogen Bonding | Aromatic/Aliphatic C-H | Carbonyl O, Perimidine N | Stabilization of primary hydrogen-bonded motifs |
| π-π Stacking | Perimidine Ring System | Perimidine Ring System | Formation of columnar stacks or layered structures |
Host-Guest Chemistry and Encapsulation Phenomena
Host-guest chemistry involves the association of two or more molecules or ions held together by non-covalent forces, where one larger "host" molecule encloses a smaller "guest" molecule. wikipedia.org The principles of molecular recognition, which govern these interactions, are based on factors like size, shape, and electronic complementarity between the host and guest. slideshare.net
Perimidine Derivatives as Potential Guests:
The planar, electron-rich aromatic system of This compound makes it a suitable candidate to act as a guest molecule for various macrocyclic hosts. These hosts possess hydrophobic cavities that can encapsulate guest molecules, shielding them from the bulk solvent. thno.orgnih.gov
Potential hosts for perimidine derivatives could include:
Cyclodextrins: These toroidal-shaped oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The perimidine moiety could be encapsulated within the cavity, driven by hydrophobic interactions. thno.org
Calixarenes: These are macrocycles with a "cup-like" shape that can bind a variety of guest molecules. The binding can be influenced by π-π stacking between the electron-rich cavity of the calixarene (B151959) and the aromatic system of the perimidine. thno.org
Cucurbiturils: These pumpkin-shaped macrocycles have a hydrophobic cavity and polar carbonyl-fringed portals, making them capable of binding a range of guest molecules, including aromatic and cationic species. rsc.org
The acetyl group on This compound could influence its binding affinity and orientation within a host's cavity. It might protrude from the cavity or form specific interactions with the host's rim, depending on the relative sizes of the host and guest.
Encapsulation Phenomena:
The encapsulation of a guest molecule like This compound within a host can lead to significant changes in its physical and chemical properties. For instance, encapsulation can enhance the solubility of a sparingly soluble guest in aqueous media, protect it from degradation, and alter its photochemical behavior. The formation of such host-guest complexes is often studied using techniques like NMR spectroscopy, UV-Vis spectroscopy, and calorimetry to determine the stoichiometry and stability of the complex. wikipedia.org While no specific studies on the encapsulation of This compound are documented, the general principles of host-guest chemistry suggest it is a viable candidate for such phenomena. thno.org
Structure Property Relationships and Rational Design Strategies for 1 1h Perimidin 6 Yl Ethanone Derivatives
Elucidating the Influence of Substitution Patterns on Electronic Properties
The electronic behavior of 1-(1H-perimidin-6-yl)ethanone derivatives is profoundly influenced by the nature and position of substituent groups on the aromatic framework. These groups modulate the electron density distribution, which in turn alters key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the corresponding HOMO-LUMO energy gap. nih.govresearchgate.net
Electron-donating groups (EDGs), such as alkyl (-R), hydroxyl (-OH), and amine (-NH2) groups, push electron density towards the perimidine core. studypug.com This generally raises the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and carbonyl (-COOH) groups, pull electron density away from the core. studypug.com This typically lowers the LUMO energy level, enhancing the molecule's ability to accept electrons. dergipark.org.tr
The interplay of these groups dictates the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov For instance, creating a "push-pull" system by placing an EDG on one part of the molecule and an EWG on another can significantly reduce the HOMO-LUMO gap, causing a bathochromic (red) shift in the molecule's absorption and emission spectra. rsc.orgnih.gov Research on pyrimidine (B1678525) derivatives has shown that such push-pull electronic effects can be used to effectively tune their photophysical properties. rsc.org The pyrimidine ring itself, being a π-deficient heterocycle, acts as an electron-withdrawing group, a characteristic that is enhanced by the presence of a second nitrogen atom compared to pyridine (B92270) analogues. nih.gov
Theoretical investigations using density functional theory (DFT) are instrumental in predicting how these substitutions will affect the electronic structure. researchgate.netresearchgate.net The calculated HOMO-LUMO gap can reveal potential charge-transfer possibilities within the molecules. researchgate.net Studies on similar heterocyclic systems have demonstrated a clear correlation between the electron-donating/withdrawing nature of substituents and the resulting energy gap and photophysical properties. nih.gov
Below is an interactive data table summarizing the expected effects of various substituents on the electronic properties of a this compound framework.
| Substituent Group | Example | Type | Effect on HOMO Level | Effect on LUMO Level | Effect on HOMO-LUMO Gap | Primary Influence |
|---|---|---|---|---|---|---|
| Nitro | -NO₂ | EWG | Slight Decrease | Significant Decrease | Decreases | Inductive & Resonance Withdrawal |
| Cyano | -CN | EWG | Slight Decrease | Decrease | Decreases | Inductive & Resonance Withdrawal |
| Acetyl | -COCH₃ | EWG | Slight Decrease | Decrease | Decreases | Inductive & Resonance Withdrawal |
| Halogen (e.g., Chloro) | -Cl | EWG | Decrease | Decrease | Generally Decreases | Inductive Withdrawal > Resonance Donation |
| Hydroxyl | -OH | EDG | Significant Increase | Slight Increase | Decreases | Resonance Donation > Inductive Withdrawal |
| Amino | -NH₂ | EDG | Significant Increase | Slight Increase | Decreases | Strong Resonance Donation |
| Alkyl (e.g., Methyl) | -CH₃ | EDG | Increase | Slight Increase | Slight Decrease | Inductive Donation |
Correlation of Molecular Geometry with Material Performance
The performance of molecular materials in solid-state devices is not solely dependent on the electronic properties of individual molecules but is critically governed by their three-dimensional arrangement, or molecular packing, in the crystal lattice. researchgate.netacs.org For this compound derivatives, properties like charge carrier mobility and solid-state fluorescence are directly correlated with their molecular geometry.
Molecular Planarity and Stacking: The planarity of the perimidine core is a crucial factor. A planar structure facilitates close π-π stacking, which is essential for efficient intermolecular charge transport. researchgate.netresearchgate.net The distance between stacked molecules, often referred to as the π-stacking distance, and the degree of orbital overlap are key determinants of electronic coupling and, consequently, charge mobility. acs.org However, the introduction of bulky substituents can distort the planarity of the perylene (B46583) core, which can hinder van der Waals interactions and affect molecular packing. researchgate.net This distortion can sometimes be beneficial, as twisted geometries can lead to aggregation-induced emission (AIE) phenomena and observable solid-state fluorescence. rsc.org
Crystal Packing and Charge Transport: Computational crystal structure prediction (CSP) combined with property prediction can create an energy-structure-function map for a given molecule, revealing likely crystal structures and their associated properties. rsc.org Studies on organic semiconductors have shown that specific packing motifs, such as the "translational dimer" arrangement, are particularly favorable for high charge mobility. acs.org The influence of crystal packing can be dominant in determining properties like electron mobility, sometimes overriding the intrinsic properties of the isolated molecule. rsc.org Intermolecular interactions, particularly hydrogen bonds, also play a vital role in dictating the crystal packing and stabilizing the structure, which can influence charge transfer. researchgate.netacs.orgacs.org
Geometry and Photophysical Properties: The molecular geometry also impacts the photophysical properties. For instance, a more planar conformation in the excited state can restrict non-radiative decay pathways that occur through molecular vibrations and rotations, thereby enhancing fluorescence emission. researchgate.net Conversely, molecules with more distorted conformations may emit from twisted intramolecular charge-transfer (TICT) excited states. nih.govacs.org Therefore, controlling the torsional angles between different parts of the molecule through strategic substitution is a key design strategy for tuning emission properties.
The following data table outlines the relationship between key geometric parameters and material performance.
| Geometric Parameter | Desired State for Application | Correlated Material Performance | Controlling Factors |
|---|---|---|---|
| Molecular Planarity | High (for charge transport) | Increased π-orbital overlap, higher charge mobility. researchgate.net | Minimizing sterically demanding substituents. |
| Molecular Planarity | Twisted/Distorted (for AIE) | Enhanced solid-state fluorescence, aggregation-induced emission. rsc.org | Introducing bulky or bay-substituted groups. researchgate.net |
| π-Stacking Distance | Short (e.g., < 4 Å) | Stronger electronic coupling, improved charge transport. acs.org | Planar core, intermolecular forces (H-bonds, van der Waals). |
| Crystal Packing Motif | Ordered (e.g., translational dimer, columnar) | Anisotropic and potentially high charge carrier mobility. acs.org | Molecular symmetry, hydrogen bonding, substituent shape. |
| Torsional Angles | Low (planar) in excited state | Higher fluorescence quantum yield by restricting non-radiative decay. researchgate.net | "Push-pull" electronics, substituent position. |
Predictive Modeling for Targeted Applications (Quantitative Structure-Property Relationship - QSPR)
Quantitative Structure-Property Relationship (QSPR) modeling is a powerful computational strategy used to predict the properties of new, unsynthesized molecules based on their chemical structure. nih.gov This approach is invaluable for the rational design of this compound derivatives, as it allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov
The development of a robust QSPR model typically involves several key steps:
Data Set Curation: A diverse set of known perimidine or similar heterocyclic compounds with experimentally measured data for the property of interest (e.g., absorption wavelength, charge mobility, biological activity) is compiled. This set is divided into a training set for building the model and a test set for validating its predictive power. nih.govtandfonline.com
Descriptor Calculation: For each molecule in the data set, a wide range of numerical descriptors are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges), topological descriptors (describing molecular connectivity), and constitutional descriptors (e.g., molecular weight). dergipark.org.trresearchgate.net These are often computed using quantum chemical methods like DFT. researchgate.net
Model Generation and Statistical Analysis: A mathematical model is created to find a correlation between the calculated descriptors and the experimental property. Common statistical methods include Multiple Linear Regression (MLR), which creates a linear equation, and more complex, non-linear methods like Artificial Neural Networks (ANN). nih.govtandfonline.com MLR provides easily interpretable models, while ANN can capture more complex, non-linear relationships between structure and property. nih.gov
Model Validation: The model's predictive ability is rigorously tested. Internal validation is often performed using cross-validation techniques like the leave-one-out (LOO) method. tandfonline.com Crucially, external validation is performed by using the model to predict the properties of the compounds in the test set (which were not used to build the model) and comparing the predictions to the known experimental values. tandfonline.combohrium.com
For perimidine derivatives, QSPR models can predict properties like corrosion inhibition efficiency, researchgate.net antitumor activity, nih.gov or kinase inhibitory effects. tandfonline.com For example, a QSAR (a subset of QSPR focused on biological activity) model for pyrimidine derivatives found that activity was influenced by descriptors such as the charge on specific atoms and the LUMO energy. dergipark.org.tr Such models provide valuable insights that can guide the rational design of new derivatives with enhanced potency. nih.gov
High-Throughput Screening and Combinatorial Chemistry for Structure-Property Optimization
To accelerate the discovery of this compound derivatives with optimal properties, modern research employs a combination of combinatorial chemistry and high-throughput screening (HTS). This paradigm shifts from the traditional one-compound-at-a-time synthesis to a highly parallel approach where large collections of related compounds, known as libraries, are synthesized and tested simultaneously. ijfans.orgbioorganica.org.ua
Combinatorial Chemistry: Combinatorial chemistry involves the systematic and rapid synthesis of a large number of different but structurally related molecules. ijfans.org For this compound, a combinatorial library could be generated by using a variety of building blocks. For instance, different aldehydes and ketones can be used in the condensation reaction with naphthalene-1,8-diamine to create a diverse set of perimidine cores. nih.gov Further diversity can be introduced by varying substituents on the starting materials. These syntheses can be performed using techniques like solid-phase synthesis, where molecules are built upon a polymer support, which simplifies purification. ijfans.org
High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS is used to rapidly assess their properties. This involves the use of automated, miniaturized assays, often in 96-well plate formats, to test thousands of compounds quickly. ijfans.org The screening can be for biological activity (e.g., enzyme inhibition) nih.gov or material properties (e.g., fluorescence, conductivity). routledge.com
Virtual Screening: Complementing physical synthesis, high-throughput virtual screening uses computational power to assess large, in-silico libraries of molecules. This can involve docking simulations to predict binding affinity to a biological target or using a previously developed QSPR model to predict a specific property. tandfonline.comresearchgate.net The results of virtual screening help to prioritize a smaller, more promising set of compounds for actual synthesis and testing, a process known as "library design." researchgate.net
This integrated approach of combinatorial synthesis, HTS, and computational modeling creates a powerful discovery engine. It allows for the efficient exploration of a vast chemical space to identify lead compounds and to rapidly optimize their structure-property relationships for targeted applications. routledge.comresearchgate.net
Future Research Directions and Emerging Paradigms for 1 1h Perimidin 6 Yl Ethanone
Development of Next-Generation Sustainable Synthesis Methods
The future of chemical synthesis for compounds like 1-(1H-perimidin-6-yl)ethanone lies in the adoption of green and sustainable practices. rasayanjournal.co.innih.gov Traditional methods often rely on harsh conditions and hazardous reagents. mdpi.com The development of next-generation synthetic protocols will focus on minimizing environmental impact while maximizing efficiency.
Key areas for development include:
Catalyst-Free and Solvent-Free Conditions: Research will increasingly explore reactions that proceed without the need for catalysts or solvents, reducing waste and simplifying purification processes. bas.bg Several eco-friendly methods have already been developed for perimidine derivatives, such as reactions conducted in water or under grinding conditions. researchgate.netmaterialsciencejournal.org
Eco-Friendly Catalysts: When catalysts are necessary, the focus will be on developing and utilizing environmentally benign options. This includes the use of recyclable catalysts like sulfamic acid, biopolymer-based catalysts such as chitosan (B1678972) hydrochloride, and various nanocatalysts. nih.govresearchgate.net
Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages in terms of reduced reaction times and increased yields, aligning with the principles of green chemistry. rasayanjournal.co.innih.gov
Multi-Component Reactions (MCRs): MCRs provide an efficient route to complex molecules in a single step, minimizing waste and improving atom economy. rasayanjournal.co.in
Interactive Data Table: Comparison of Sustainable Synthesis Methods for Perimidines
| Method | Catalyst | Solvent | Conditions | Key Advantages | Reference |
| Sulfamic Acid Catalysis | Sulfamic Acid (recyclable) | Solvent-free | 70 °C | Eco-friendly, simple procedure | nih.gov |
| Phenyl Boronic Acid Catalysis | Phenyl Boronic Acid | Ethanol (B145695) | 75 °C | Mild Lewis acid catalyst, good yields | nih.gov |
| Amberlyst 15 Catalysis | Amberlyst 15 (metal-free, recyclable) | Ethanol | 80 °C | Eco-benign, reusable catalyst | nih.gov |
| Chitosan Hydrochloride Catalysis | Chitosan Hydrochloride (biopolymer-based, recyclable) | Water | 90 °C | Eco-friendly, one-pot protocol | nih.gov |
| Magnetic Nanocatalyst | Fe3O4/SO3H@zeolite-Y (recyclable) | Various (e.g., H2O, EtOH) | Room Temperature | High yields, atom economy | nih.gov |
| Catalyst and Solvent-Free | None | None | 120-125 °C | Environmentally benign, simple workup | bas.bg |
| "On Water" Synthesis | None or PTSA | Water | Room Temperature or 80°C | Green, scalable | researchgate.net |
Exploration of Novel Photophysical Phenomena and Applications
The perimidine nucleus, with its fused aromatic system, provides a platform for intriguing photophysical properties. nih.gov While the parent perimidine's fluorescence is often quenched, strategic substitution, as in this compound, can modulate these properties, opening doors for novel applications. researchgate.net
Future research in this area will likely focus on:
Fluorescent Chemosensors: The sensitivity of the perimidine ring's electronic structure to its environment makes it a promising candidate for developing fluorescent sensors for detecting various analytes, such as metal ions and nitro-containing explosives. chimicatechnoacta.runih.gov
Bio-imaging and Theranostics: The inherent fluorescence of some perimidine derivatives can be harnessed for bio-imaging applications. researchgate.net Combining this with potential biological activity could lead to the development of theranostic agents, which simultaneously diagnose and treat diseases.
Molecular Switches and Memory Devices: The reversible photochromic and thermochromic properties observed in some perimidine derivatives suggest their potential use in molecular switches and photochemical memory devices. bas.bg
pH Sensing: The nitrogen atoms in the perimidine ring can be reversibly protonated, leading to significant changes in color and fluorescence, which can be exploited for developing novel pH sensors. rsc.org
Interactive Data Table: Photophysical Properties of Perimidine Derivatives
| Derivative Type | Emission Range | Quantum Yield | Potential Application | Reference |
| Naphtho[1,8-ef]perimidines | 485–536 nm (Green) | Up to 32.4% | Chemosensors for nitroanalytes | chimicatechnoacta.ru |
| 2-(het)Aryl Perimidines | Varies | Comparable to 1,8-diaminonaphthalene (B57835) | Bio-imaging, theranostics | researchgate.net |
| Pyrimidine (B1678525) (6-4) Pyrimidone Photoadducts | Varies | Dependent on structure and environment | Understanding DNA photodamage | nih.gov |
| Pyrimidine-Phthalimide Derivatives | Varies | - | Colorimetric pH sensors, logic gates | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mednexus.orgoncodesign-services.comacs.orgmdpi.com For this compound and its derivatives, AI and ML can accelerate the design and optimization process for specific applications.
Future directions include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of novel perimidine derivatives, including their biological activity, toxicity, and photophysical characteristics. nih.gov
De Novo Design: Generative AI models can design new perimidine-based compounds with desired properties from scratch, expanding the accessible chemical space. oncodesign-services.com
Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual perimidine derivatives to identify promising candidates for synthesis and experimental testing. oncodesign-services.com
Retrosynthesis Prediction: ML models can assist in planning the most efficient synthetic routes for novel perimidine compounds. oncodesign-services.com
Advanced Characterization of Dynamic Perimidine Systems
The perimidine ring system can exhibit dynamic behavior, including conformational changes and tautomerism. researchgate.netmdpi.com A deeper understanding of these dynamics is crucial for elucidating structure-property relationships and designing functional molecules.
Future research will employ advanced characterization techniques such as:
Variable Temperature NMR Spectroscopy: This technique can be used to study conformational isomerism and other dynamic processes in solution. researchgate.net
Single-Crystal X-ray Diffraction: This provides precise information about the solid-state structure, including bond lengths, angles, and intermolecular interactions. mdpi.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate the energies of different conformers and transition states, providing insights into the dynamic behavior of these systems. researchgate.netacs.org
Molecular Dynamics Simulations: These simulations can provide a detailed picture of the dynamic behavior of perimidine systems in different environments over time. acs.org
Cross-Disciplinary Research at the Interface of Materials Science and Computational Chemistry
The unique properties of perimidines make them attractive for applications in materials science. semanticscholar.orgbenthamdirect.com The synergy between experimental materials science and computational chemistry will be crucial for the rational design of new perimidine-based materials.
Emerging research areas include:
Organic Electronics: The π-conjugated system of perimidines makes them potential candidates for use in organic electronic devices. Computational studies can help in designing materials with optimal electronic properties. nih.gov
Supramolecular Chemistry: The ability of perimidines to form non-covalent interactions can be exploited to construct complex supramolecular architectures with tailored functions. researchgate.net
Functional Polymers: Incorporating the this compound moiety into polymer chains could lead to new materials with interesting optical, electronic, or responsive properties. researchgate.net
Computational Design of Chemoresponsive Materials: Computational chemistry can guide the design of perimidine-based liquid crystals and other materials that exhibit selective responses to specific chemical species. osti.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
